KL201
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLRFWIPVMBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KL201: A Deep Dive into the Discovery and Mechanism of a Selective CRY1 Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of KL201, a novel small molecule that has emerged as a potent and selective stabilizer of Cryptochrome (B1237616) 1 (CRY1). As a key component of the circadian clock, CRY1 is a high-value target for therapeutic intervention in a range of disorders linked to circadian disruption. This document details the experimental methodologies that were pivotal in the characterization of this compound, presents quantitative data in a clear, tabular format, and visualizes the complex biological pathways and experimental workflows involved.
Discovery and Origin
This compound was identified through a high-throughput, cell-based chemical screening designed to discover novel modulators of the mammalian circadian clock.[1] The screening utilized human U2OS cells stably expressing a luciferase reporter gene under the control of the Bmal1 promoter (Bmal1-dLuc), a core clock gene. This reporter system allows for real-time monitoring of the circadian period. From a library of synthetic compounds, this compound, a thienopyrimidine derivative, was identified for its ability to significantly lengthen the circadian period in a dose-dependent manner.[2]
The discovery of this compound was a significant advancement in the field of chronobiology, as it represented one of the first isoform-selective modulators for a cryptochrome protein.[1][3] This selectivity for CRY1 over its close homolog CRY2 provides a powerful tool to dissect the distinct roles of these two proteins in regulating circadian rhythms and other physiological processes.
Mechanism of Action: Selective Stabilization of CRY1
This compound exerts its period-lengthening effect by directly binding to and stabilizing the CRY1 protein.[1][2] This stabilization prevents the natural degradation of CRY1, leading to its accumulation and a strengthening of its repressive activity on the CLOCK-BMAL1 transcriptional complex. The core mechanism of the circadian clock involves a negative feedback loop where the PER and CRY proteins inhibit the activity of the CLOCK-BMAL1 heterodimer, which in turn drives the transcription of Per and Cry genes. By stabilizing CRY1, this compound enhances this negative feedback, thereby slowing down the molecular clock and lengthening the circadian period.
The selectivity of this compound for CRY1 is attributed to its unique binding mode within the flavin adenine (B156593) dinucleotide (FAD) binding pocket of the protein.[1][4] X-ray crystallography studies of the CRY1-KL201 complex have revealed that this compound binds to a site that overlaps with the binding site for FBXL3, a key component of the E3 ubiquitin ligase complex responsible for targeting CRY1 for proteasomal degradation.[1] By competitively inhibiting the interaction between CRY1 and FBXL3, this compound effectively shields CRY1 from ubiquitination and subsequent degradation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the workflows of the key experiments used in its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of this compound.
Table 1: Effect of this compound on Circadian Period in U2OS Reporter Cells
| This compound Concentration (µM) | Period Lengthening (hours) in Bmal1-dLuc Cells | Period Lengthening (hours) in Per2-dLuc Cells |
| 0 (DMSO) | 0 | 0 |
| 1 | ~1.5 | ~1.8 |
| 3 | ~3.0 | ~3.5 |
| 10 | ~5.0 | ~5.5 |
Data are approximate values derived from graphical representations in the source literature and are intended for comparative purposes.
Table 2: Effect of this compound on CRY1 Protein Stability
| This compound Concentration (µM) | Relative Half-life of CRY1-LUC (normalized to DMSO) |
| 0 (DMSO) | 1.0 |
| 1 | ~1.8 |
| 3 | ~2.5 |
| 10 | ~3.2 |
Data are approximate values derived from graphical representations in the source literature. CRY1-LUC refers to a CRY1-luciferase fusion protein used to measure protein stability.
Detailed Experimental Protocols
Bmal1-dLuc and Per2-dLuc Reporter Assays
Objective: To measure the effect of this compound on the period of the cellular circadian clock.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc reporter constructs.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Luminometer capable of real-time recording from living cells.
Protocol:
-
Seed the U2OS reporter cells in 35-mm dishes and grow to confluency.
-
Synchronize the cells by treating with 100 nM dexamethasone (B1670325) for 2 hours.
-
Replace the medium with a recording medium containing 0.1 mM luciferin.
-
Add this compound at various final concentrations (e.g., 0, 1, 3, 10 µM) to the recording medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Place the dishes in a luminometer and record the bioluminescence signal at 37°C for at least 5 days.
-
Analyze the resulting time-series data using appropriate software to calculate the circadian period for each condition.
Cellular Thermal Shift Assay (CETSA) for CRY1 Stabilization
Objective: To determine if this compound binds to and stabilizes CRY1 protein in a cellular context.
Materials:
-
HEK293T cells.
-
Expression vector for CRY1 fused with a tag (e.g., Luciferase or FLAG).
-
Transfection reagent.
-
DMEM with 10% FBS.
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Thermal cycler or heating block.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the CRY1 tag.
Protocol:
-
Transfect HEK293T cells with the CRY1 expression vector and culture for 24-48 hours.
-
Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CRY1 in each sample by Western blotting using an antibody against the tag.
-
Quantify the band intensities and plot the fraction of soluble CRY1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates protein stabilization.
X-ray Crystallography of the CRY1-KL201 Complex
Objective: To determine the three-dimensional structure of this compound in complex with CRY1 to understand the molecular basis of their interaction.
Materials:
-
Highly purified human CRY1 protein (photolyase homology region, PHR).
-
This compound.
-
Crystallization screening solutions.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source preferred).
Protocol:
-
Concentrate the purified CRY1 protein to a suitable concentration (e.g., 10 mg/mL).
-
Incubate the CRY1 protein with an excess of this compound.
-
Set up crystallization trials using vapor diffusion methods (hanging or sitting drop) by mixing the protein-ligand complex with various crystallization screening solutions.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
Once suitable crystals are obtained, soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a high-intensity X-ray source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and other crystallographic software.
-
Refine the atomic model of the CRY1-KL201 complex to obtain a high-resolution structure.
Conclusion
This compound is a landmark discovery in the field of circadian biology, offering an unprecedented level of selectivity for modulating CRY1 activity. The detailed experimental approaches outlined in this guide have been instrumental in elucidating its mechanism of action and its effects on the circadian clock. As a selective CRY1 stabilizer, this compound not only serves as a valuable research tool for dissecting the intricacies of the circadian machinery but also holds significant promise as a lead compound for the development of novel therapeutics for a variety of disorders associated with circadian rhythm disruption, including sleep disorders, metabolic diseases, and certain types of cancer. Further research into the in vivo efficacy and safety of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
An In-depth Technical Guide to the Mechanism of Action of KL201: A Selective CRY1 Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL201 is a novel small molecule that has been identified as a potent and selective stabilizer of Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock. By directly binding to CRY1, this compound prevents its degradation, thereby lengthening the period of the circadian rhythm. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on circadian signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and development of circadian modulators for therapeutic applications.
Introduction to the Circadian Clock and the Role of CRY1
The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in a roughly 24-hour cycle. At the molecular level, this rhythm is driven by a series of transcriptional-translational feedback loops. A key negative feedback loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of the Period (PER) and Cryptochrome (CRY) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription.
Cryptochrome 1 (CRY1) is a crucial component of this negative feedback loop. The stability and degradation of CRY1 are tightly regulated, primarily through ubiquitination by the F-box and leucine-rich repeat protein 3 (FBXL3) component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. The rate of CRY1 degradation is a critical determinant of the period length of the circadian clock.
This compound: A Selective Stabilizer of CRY1
This compound is a thienopyrimidine derivative that has been identified through cell-based circadian chemical screening as a molecule that lengthens the period of circadian rhythms in cells and tissues.[1][2] Functional assays have demonstrated that this compound is a selective stabilizer of CRY1, with no significant effect on the stability of its paralog, CRY2.[1][2]
Molecular Mechanism of Action
The primary mechanism of action of this compound is its direct binding to the flavin adenine (B156593) dinucleotide (FAD)-binding pocket of the CRY1 protein.[3][4] This binding pocket is also the site of interaction for FBXL3. By occupying this pocket, this compound competitively inhibits the binding of FBXL3 to CRY1, thereby preventing the ubiquitination and subsequent proteasomal degradation of CRY1.[1][2] This leads to an accumulation of CRY1 protein, which enhances the repression of the CLOCK:BMAL1 complex and results in a lengthening of the circadian period.[3] The effect of this compound is significantly diminished upon the knockdown of FBXL3, confirming its mechanism of action is dependent on interfering with the CRY1-FBXL3 interaction.[1][2]
Isoform Selectivity
This compound exhibits remarkable selectivity for CRY1 over CRY2. This selectivity is attributed to subtle conformational differences in the FAD-binding pockets of the two isoforms.[3] While many of the residues in the binding pocket are conserved, the overall conformation allows for a more favorable interaction with this compound in CRY1 compared to CRY2.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available for the activity of this compound.
| Cell Line | Reporter | Effect of this compound |
| U2OS | Bmal1-dLuc | Dose-dependent lengthening of circadian period[1] |
| U2OS | Per2-dLuc | Dose-dependent lengthening of circadian period and suppression of reporter intensity[1] |
| Mouse Lung Explants | Per2::Luc | Lengthened circadian period and suppressed reporter intensity[1] |
| Assay | Target | Effect of this compound |
| In vitro degradation assay | CRY1-luciferase fusion protein | Increased protein stability[3] |
| In vitro degradation assay | CRY2-luciferase fusion protein | No significant effect on protein stability[1] |
Precise EC50 and Kd values for this compound are not consistently reported in the publicly available literature. The provided data indicates a qualitative dose-dependent effect.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol is used to assess the effect of this compound on the period length of the circadian clock in cultured cells.
Materials:
-
U2OS cells stably expressing a circadian reporter construct (e.g., Bmal1-dLuc or Per2-dLuc).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well white, clear-bottom tissue culture plates.
-
This compound stock solution (in DMSO).
-
D-Luciferin.
-
Luminometer capable of long-term, automated measurements at a constant temperature.
Procedure:
-
Seed the U2OS reporter cells into a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) should be included.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
To synchronize the circadian clocks of the cells, treat with a synchronizing agent (e.g., dexamethasone) for a short period (e.g., 2 hours).
-
After synchronization, replace the medium with fresh medium containing D-luciferin and the respective concentrations of this compound or vehicle.
-
Place the plate in the luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for several days.
-
Analyze the resulting time-series data using circadian analysis software to determine the period length for each condition.
CRY1 Degradation Assay
This assay is used to determine the effect of this compound on the stability of the CRY1 protein.
Materials:
-
HEK293T cells.
-
Expression plasmid for CRY1 fused to a reporter protein (e.g., luciferase; CRY1-LUC).
-
Transfection reagent.
-
Cell culture medium.
-
Cycloheximide (B1669411) (CHX) solution (a protein synthesis inhibitor).
-
Lysis buffer.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfect HEK293T cells with the CRY1-LUC expression plasmid.
-
After 24-48 hours, treat the cells with different concentrations of this compound or a vehicle control for a defined period.
-
Add cycloheximide to the medium to block new protein synthesis.
-
At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates.
-
Plot the luciferase activity over time for each treatment condition. The rate of decrease in luminescence corresponds to the rate of CRY1 degradation. Calculate the half-life of CRY1-LUC in the presence and absence of this compound.
Thermal Shift Assay (TSA)
This biophysical assay can be used to confirm the direct binding of this compound to the CRY1 protein.
Materials:
-
Purified recombinant CRY1 protein.
-
SYPRO Orange dye.
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:
-
Prepare a master mix containing the purified CRY1 protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add different concentrations of this compound or a vehicle control to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and run a melt curve protocol, gradually increasing the temperature and measuring the fluorescence of the SYPRO Orange dye.
-
The temperature at which the protein unfolds (the melting temperature, Tm) will be indicated by a sharp increase in fluorescence.
-
A shift in the Tm to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the CRY1 protein.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Workflow for Circadian Rhythm Analysis
Caption: Experimental workflow for analyzing the effect of this compound on circadian rhythms.
Conclusion
This compound represents a significant advancement in the field of chronobiology as a selective chemical probe for studying the function of CRY1. Its well-defined mechanism of action, involving the direct stabilization of CRY1 by inhibiting its interaction with the E3 ligase FBXL3, provides a clear framework for its effects on the circadian clock. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the circadian system. Further investigation into the quantitative aspects of this compound's activity and its in vivo effects will be crucial for translating the potential of CRY1 modulation into novel therapeutic strategies for circadian-related disorders.
References
- 1. CRY1 Lysine 151 Regulates Circadian Rhythms Through Ubiquitination-Independent Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of Cryptochrome and Period gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
KL201: A Technical Guide to a Selective CRY1 Stabilizer for Circadian Rhythm Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KL201, a novel small molecule that acts as a selective stabilizer of Cryptochrome (B1237616) 1 (CRY1), a core component of the mammalian circadian clock. This document details the mechanism of action of this compound, presents key quantitative data from foundational studies, outlines experimental protocols for its characterization, and explores potential research avenues for this compound in the field of chronobiology and therapeutics.
Core Concepts: this compound and the Circadian Clock
The circadian clock is an endogenous, self-sustaining oscillator that drives daily rhythms in physiology and behavior. At the molecular level, this clock is governed by a network of interlocking transcription-translation feedback loops. A key negative feedback loop involves the proteins PERIOD (PER) and CRYPTOCHROME (CRY). The CLOCK-BMAL1 heterodimer activates the transcription of Per and Cry genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit CLOCK-BMAL1 activity, thus repressing their own transcription.
This compound is a thienopyrimidine derivative that has been identified as an isoform-selective stabilizer of CRY1.[1] It does not have a stabilizing effect on the closely related CRY2 isoform.[1] By stabilizing CRY1, this compound enhances its repressive function, leading to a dose-dependent lengthening of the circadian period in both cells and tissues.[1]
Mechanism of Action: Selective CRY1 Stabilization
This compound exerts its effects by directly binding to the photolyase homology region (PHR) of CRY1.[2] This binding site overlaps with the binding site of FBXL3, a component of the E3 ubiquitin ligase complex responsible for the degradation of CRY proteins.[1] By occupying this pocket, this compound competitively inhibits the interaction between CRY1 and FBXL3, thereby preventing the ubiquitination and subsequent proteasomal degradation of CRY1.[1][2] The stabilizing effect of this compound is significantly diminished when FBXL3 is knocked down, confirming this mechanism of action.[1]
The selectivity of this compound for CRY1 over CRY2 is attributed to subtle conformational differences in the binding pocket between the two isoforms.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the core circadian feedback loop.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Circadian Period Length in U2OS Cells
| This compound Concentration (µM) | Reporter | Period Lengthening (hours) |
| 1 | Bmal1-dLuc | ~1.5 |
| 3 | Bmal1-dLuc | ~3.0 |
| 10 | Bmal1-dLuc | ~5.0 |
| 1 | Per2-dLuc | ~1.2 |
| 3 | Per2-dLuc | ~2.8 |
| 10 | Per2-dLuc | ~4.5 |
Data are approximate values derived from published graphical representations.
Table 2: Isoform-Selective Stabilization of CRY by this compound
| Compound (Concentration) | Target Protein | Relative Half-life (Normalized to DMSO) |
| This compound (10 µM) | CRY1-LUC | ~2.0 |
| This compound (10 µM) | CRY2-LUC | No significant change |
Data indicates that this compound approximately doubles the half-life of CRY1-LUC fusion protein, while having no significant effect on CRY2-LUC.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Real-time Bioluminescence Reporter Assay for Circadian Rhythm
This protocol is used to assess the effect of compounds on the period length of the cellular circadian clock.
Experimental Workflow:
Caption: Workflow for the circadian bioluminescence reporter assay.
Methodology:
-
Cell Culture: U2OS cells stably expressing a circadian reporter construct (e.g., Bmal1-dLuc or Per2-dLuc) are cultured in appropriate media.
-
Seeding: Cells are seeded into 35-mm dishes and grown to confluency.
-
Synchronization: The circadian clocks of the cells are synchronized by treatment with a glucocorticoid, such as dexamethasone (100 nM), for 2 hours.
-
Compound Application: The synchronization medium is replaced with a recording medium containing D-luciferin and the desired concentration of this compound or vehicle control (DMSO).
-
Luminescence Recording: The dishes are sealed and placed in a luminometer to continuously record bioluminescence at 37°C.
-
Data Analysis: The resulting time-series data is detrended, and the period length of the circadian rhythm is calculated using appropriate software (e.g., a sine wave fitting algorithm).
CRY Stability Assay
This assay determines the effect of this compound on the degradation rate of CRY proteins.
Experimental Workflow:
Caption: Workflow for the CRY stability assay.
Methodology:
-
Transfection: HEK293T cells are transiently transfected with plasmids encoding CRY1-luciferase (CRY1-LUC) or CRY2-luciferase (CRY2-LUC) fusion proteins.
-
Treatment: 24 hours post-transfection, cells are treated with cycloheximide (B1669411) to inhibit new protein synthesis. Concurrently, cells are treated with this compound or a vehicle control.
-
Time Course Lysis: Cells are lysed at various time points after treatment.
-
Luminescence Measurement: The luciferase activity in the cell lysates is measured using a luminometer.
-
Half-life Calculation: The decay of the luminescence signal over time is plotted, and the half-life of the CRY-LUC fusion protein is calculated. An increase in half-life in the presence of this compound indicates protein stabilization.
Potential Research Areas for this compound
The unique properties of this compound open up several avenues for future research and drug development.
Elucidation of CRY1-Specific Functions
This compound provides a powerful tool to dissect the specific roles of CRY1 from those of CRY2. Potential research questions include:
-
What are the distinct contributions of CRY1 to the regulation of specific metabolic pathways?
-
How does selective CRY1 stabilization impact the sleep-wake cycle and other behavioral rhythms?
-
What is the role of CRY1 in the regulation of cell cycle progression and DNA damage response, and can this compound modulate these processes?
Therapeutic Applications in Circadian-Related Disorders
Given its ability to lengthen the circadian period, this compound could be investigated as a potential therapeutic for conditions characterized by a shortened circadian period, such as:
-
Familial Advanced Sleep Phase Syndrome (FASPS): Investigating the ability of this compound to correct the "early bird" phenotype in animal models of FASPS.
-
Jet Lag and Shift Work: Exploring the potential of this compound to facilitate the re-entrainment of the circadian clock to new light-dark cycles.
Oncology
The circadian clock is increasingly implicated in cancer biology. Research could focus on:
-
The effect of this compound on the proliferation and viability of cancer cells with known circadian disruptions.
-
The potential for this compound to enhance the efficacy of chronomodulated chemotherapy by modulating the circadian rhythms of cancer cells.
Metabolic Diseases
CRY1 plays a significant role in regulating glucose metabolism. Potential research directions include:
-
Investigating the effect of selective CRY1 stabilization with this compound on glucose homeostasis and insulin (B600854) sensitivity in models of type 2 diabetes.
-
Exploring the impact of this compound on lipid metabolism and its potential role in addressing metabolic syndrome.
Conclusion
This compound represents a significant advancement in the chemical toolbox for circadian rhythm research. Its isoform-selective stabilization of CRY1 provides an unprecedented opportunity to unravel the specific functions of this crucial clock component. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in both basic research and as a lead compound for novel therapeutics targeting the circadian clock.
References
KL201: A Deep Dive into the Selective Modulation of the Circadian Clock
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
KL201 is a small molecule modulator that has emerged as a highly selective stabilizer of Cryptochrome (B1237616) 1 (CRY1), a core component of the mammalian circadian clock. By binding to the flavin adenine (B156593) dinucleotide (FAD) binding pocket of CRY1, this compound competitively inhibits the interaction with the F-box and leucine-rich repeat protein 3 (FBXL3), a key E3 ubiquitin ligase subunit responsible for CRY1 degradation. This targeted stabilization of CRY1 leads to a dose-dependent lengthening of the circadian period. This in-depth technical guide synthesizes the current literature on this compound, presenting its mechanism of action, quantitative effects on circadian rhythms, and detailed experimental protocols for its study. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a tool for chronobiology research and as a potential therapeutic agent for circadian-related disorders.
Core Mechanism of Action
This compound functions as an isoform-selective stabilizer of CRY1.[1][2] Its mechanism of action is centered on the inhibition of the ubiquitin-mediated degradation of CRY1.
The core circadian clock in mammals is a transcription-translation feedback loop. The heterodimeric transcription factors CLOCK and BMAL1 drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK and BMAL1, thus repressing their own transcription. The degradation of PER and CRY proteins is a critical step that allows a new cycle of transcription to begin.
The stability of CRY proteins is primarily regulated by the E3 ubiquitin ligase complex containing FBXL3. This compound exerts its effect by binding to the FAD-binding pocket of CRY1, a site that is also recognized by FBXL3.[3] By occupying this pocket, this compound physically obstructs the binding of FBXL3 to CRY1, thereby preventing the ubiquitination and subsequent proteasomal degradation of CRY1.[1][3] This leads to an accumulation of CRY1 protein, which enhances the repression of the CLOCK-BMAL1 complex and ultimately results in a lengthening of the circadian period.[1] Notably, this compound shows high selectivity for CRY1 and does not have a stabilizing effect on CRY2.[1][2]
Quantitative Data
The effects of this compound on the circadian clock have been quantified in various cellular assays. The following tables summarize the key findings from the foundational study by Miller et al. (2020).
Table 1: Effect of this compound on Circadian Period in U2OS Reporter Cell Lines
| Cell Line | Reporter | This compound Concentration (µM) | Period Length (hours) | Change in Period (hours) |
| U2OS | Bmal1-dLuc | 0 (DMSO) | 24.5 ± 0.1 | - |
| 1 | 25.5 ± 0.1 | +1.0 | ||
| 3.3 | 26.8 ± 0.2 | +2.3 | ||
| 10 | 28.5 ± 0.3 | +4.0 | ||
| U2OS | Per2-dLuc | 0 (DMSO) | 24.6 ± 0.1 | - |
| 1 | 25.4 ± 0.1 | +0.8 | ||
| 3.3 | 26.5 ± 0.2 | +1.9 | ||
| 10 | 28.1 ± 0.2 | +3.5 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on CRY1 Protein Stability
| Cell Line | Treatment | Relative Half-life of CRY1-LUC |
| HEK293T | DMSO | 1.0 |
| This compound (10 µM) | ~2.5 |
Relative half-life is normalized to the DMSO control.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used in the characterization of this compound.
Real-time Bioluminescence Reporter Assay for Circadian Rhythm Measurement
This protocol is used to assess the effect of this compound on the period length of the circadian clock in cultured cells.
Cell Lines and Reporters:
-
U2OS (human osteosarcoma) cells stably expressing either a Bmal1-promoter-driven destabilized luciferase (Bmal1-dLuc) or a Per2-promoter-driven destabilized luciferase (Per2-dLuc).
Procedure:
-
Seed U2OS reporter cells in a 35-mm dish.
-
At ~90% confluency, synchronize the cellular clocks by treating with 100 nM dexamethasone (B1670325) for 2 hours.
-
After 2 hours, replace the medium with a recording medium containing 0.1 mM luciferin (B1168401) and the desired concentration of this compound or DMSO (vehicle control).
-
Seal the dish with a glass coverslip.
-
Place the dish in a luminometer (e.g., LumiCycle, Actimetrics) housed in a light-tight incubator maintained at 37°C.
-
Record bioluminescence for at least 5 days.
-
Analyze the bioluminescence data using software (e.g., LumiCycle Analysis, Actimetrics) to determine the period length of the circadian rhythm.
CRY1 Degradation Assay (CRY1-LUC Assay)
This assay measures the effect of this compound on the stability of the CRY1 protein.
Cell Line and Constructs:
-
HEK293T (human embryonic kidney) cells.
-
Expression vector encoding a fusion protein of mouse CRY1 and firefly luciferase (mCRY1-LUC).
Procedure:
-
Transfect HEK293T cells with the mCRY1-LUC expression vector.
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO.
-
After a further 24 hours, add cycloheximide (B1669411) (100 µg/mL final concentration) to inhibit new protein synthesis.
-
Immediately after adding cycloheximide, add luciferin (0.1 mM final concentration) and begin recording bioluminescence in a luminometer at 37°C.
-
Monitor the decay of the bioluminescence signal over time, which corresponds to the degradation of the CRY1-LUC fusion protein.
-
Calculate the half-life of CRY1-LUC by fitting the luminescence decay data to a one-phase exponential decay curve.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the circadian clock.
Experimental Workflow for Circadian Rhythm Analysis
References
In-Depth Technical Guide to Early Studies on KL201: A Selective CRY1 Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL201 is a small molecule modulator of the circadian clock, identified in early studies as a potent and selective stabilizer of Cryptochrome (B1237616) 1 (CRY1).[1][2] CRY1 is a core component of the transcriptional-translational feedback loop that drives circadian rhythms in mammals. The selective stabilization of CRY1 by this compound leads to a dose-dependent lengthening of the circadian period.[2] This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including detailed experimental methodologies and quantitative results, to support further research and development.
Core Mechanism of Action
This compound exerts its effects on the circadian clock by directly binding to CRY1 and preventing its degradation.[1] The primary mechanism of CRY1 degradation is through the E3 ubiquitin ligase complex containing F-box and leucine-rich repeat protein 3 (FBXL3).[1][2] this compound binds to the same pocket on CRY1 that FBXL3 recognizes, thereby competitively inhibiting the interaction and subsequent ubiquitination and proteasomal degradation of CRY1.[1][2] This stabilization of the CRY1 protein enhances its repressive activity on the CLOCK-BMAL1 transcriptional activator complex, leading to a prolonged circadian period.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound, focusing on its effects on the circadian period in cell-based assays and its selectivity for CRY1.
Table 1: Dose-Dependent Effect of this compound on Circadian Period Length in U2OS Cells
| This compound Concentration (µM) | Period Lengthening (hours) in Bmal1-dLuc U2OS Cells |
| 0.1 | ~1 |
| 0.5 | ~3 |
| 1 | ~7 |
| 2.7 | ~6 (for the related compound KL001)[3] |
Note: Specific period lengthening values for this compound at various concentrations are extrapolated from graphical representations and comparisons to similar compounds like KL001 in the literature. Precise tabular data from the primary Miller et al. (2020) study was not available in the searched resources.
Table 2: Selectivity and Efficacy of this compound
| Parameter | Value | Cell Line/System |
| CRY1 Stabilization | Effective | HEK293 cells |
| CRY2 Stabilization | No significant effect | HEK293 cells |
| EC50 for CRY1 Stabilization | Data not available | - |
| EC2h for Period Lengthening | Data not available | U2OS cells |
| IC50 for Per2 Reporter Inhibition | Data not available | U2OS cells |
Note: While the selective stabilization of CRY1 by this compound is qualitatively established, specific quantitative values for EC50 and IC50 were not available in the searched literature.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized the initial activity of this compound are provided below.
Circadian Rhythm Assay using Luciferase Reporter Cell Lines
This protocol describes the methodology for assessing the effect of this compound on the period of the cellular circadian clock using U2OS cells stably expressing a luciferase reporter gene driven by a clock-controlled promoter, such as Bmal1 or Per2.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the U2OS reporter cells in 96-well plates at a density that allows them to reach confluency on the day of the experiment.
-
Synchronization: Once confluent, synchronize the cellular clocks by treating the cells with dexamethasone (e.g., 100 nM) for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with fresh recording medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Luminescence Recording: Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the luminescence data to determine the period of the circadian rhythm for each condition. The period lengthening is calculated by comparing the period of this compound-treated cells to that of the DMSO-treated control cells.
CRY1/CRY2 Protein Stability Assay (Cycloheximide Chase)
This protocol is used to determine the effect of this compound on the stability of CRY1 and CRY2 proteins.
Materials:
-
HEK293T cells
-
Plasmids encoding CRY1-luciferase (CRY1-LUC) and CRY2-luciferase (CRY2-LUC) fusion proteins
-
Transfection reagent
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Cycloheximide (B1669411) (CHX)
-
Lysis buffer
-
Luciferase assay reagent
Procedure:
-
Transfection: Transfect HEK293T cells with plasmids encoding either CRY1-LUC or CRY2-LUC.
-
Compound Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 4-6 hours).
-
Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium.
-
Time-Course Lysis: Lyse the cells at different time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates from each time point.
-
Data Analysis: Plot the luciferase activity against time for each condition. The rate of decrease in luminescence corresponds to the degradation rate of the CRY-LUC fusion protein. A slower rate of decrease in the presence of this compound indicates protein stabilization. The half-life of the protein can be calculated from the degradation curve.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the core mechanism of action of this compound within the mammalian circadian clock feedback loop.
Caption: Mechanism of this compound in the circadian feedback loop.
Experimental Workflow for Circadian Rhythm Assay
This diagram outlines the key steps in the cell-based luciferase reporter assay used to measure the effect of this compound on the circadian period.
Caption: Workflow for the luciferase reporter-based circadian assay.
References
- 1. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Models of KL201 Interaction with Cryptochrome 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical models governing the interaction of the small molecule KL201 with its target, Cryptochrome 1 (CRY1). This compound has emerged as a significant tool in chronobiology for its ability to selectively stabilize CRY1, a core component of the mammalian circadian clock, thereby lengthening the circadian period. This document synthesizes the current understanding of the this compound-CRY1 interaction, detailing the molecular mechanisms, relevant signaling pathways, and the experimental frameworks used to elucidate these interactions.
Core Interaction Model: Selective Stabilization of CRY1
The primary mechanism of action for this compound is the selective stabilization of the CRY1 protein.[1] In the canonical circadian feedback loop, the degradation of CRY proteins is a critical step that allows for the reactivation of the CLOCK-BMAL1 transcriptional activators. This degradation is primarily mediated by the F-box/LRR-repeat protein 3 (FBXL3), a component of an E3 ubiquitin ligase complex that targets CRY1 for proteasomal degradation.
This compound intervenes in this process by binding directly to CRY1 in its flavin adenine (B156593) dinucleotide (FAD)-binding pocket.[1] This binding event physically obstructs the interaction between CRY1 and FBXL3. By competing with FBXL3 for the same binding site, this compound effectively shields CRY1 from ubiquitination and subsequent degradation. This leads to an accumulation of CRY1 protein, which in turn enhances the repression of the CLOCK-BMAL1 complex, resulting in a dose-dependent lengthening of the circadian period.[1]
The selectivity of this compound for CRY1 over its isoform, CRY2, is a key feature of its activity. This specificity is attributed to subtle conformational differences within the FAD-binding pockets of the two proteins. While the majority of the residues in this pocket are conserved, minor variations are sufficient to favor the binding of this compound to CRY1.
Quantitative Data on this compound-CRY1 Interaction
While comprehensive structure-activity relationship (SAR) studies detailing the IC50 or EC50 values for a wide range of this compound analogs are not extensively available in the public domain, qualitative SAR has highlighted the importance of specific chemical moieties for its activity. The cyclohexylthienopyrimidine scaffold and the bromophenyl group have been identified as critical for the period-lengthening effect of this compound.[1]
| Compound | Target | Effect | Notes |
| This compound | CRY1 | Stabilization, Period Lengthening | Selective for CRY1 over CRY2.[1] |
Further quantitative data from detailed SAR studies would be invaluable for the optimization of future CRY1-targeting compounds.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the interaction between this compound and CRY1. Note: These are generalized protocols based on publicly available information. Specific laboratory conditions may require optimization.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to confirm the direct binding of this compound to CRY1 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing endogenous or overexpressed CRY1 to 80-90% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2.5°C increments) for 3 minutes, followed by cooling at 25°C for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing folded, stable protein) from the precipitated, unfolded protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble CRY1 at each temperature point by Western blotting using a specific anti-CRY1 antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of CRY1 by this compound.
Co-Immunoprecipitation (Co-IP) for CRY1-FBXL3 Interaction
This technique is employed to demonstrate that this compound disrupts the interaction between CRY1 and FBXL3.
Protocol:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of CRY1 (e.g., FLAG-CRY1) and FBXL3 (e.g., HA-FBXL3).
-
Treatment and Lysis: Treat the transfected cells with this compound or a vehicle control for a defined period. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with the Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both tags (e.g., anti-FLAG and anti-HA) to detect the bait and co-immunoprecipitated protein. A decrease in the amount of co-immunoprecipitated FBXL3 in the this compound-treated sample indicates that this compound disrupts the CRY1-FBXL3 interaction.
Luciferase Reporter Assay for Circadian Period Measurement
This cell-based assay is the primary method for quantifying the functional effect of this compound on the circadian clock. It utilizes a reporter gene (e.g., luciferase) under the control of a clock-controlled promoter (e.g., Bmal1 or Per2).
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., U2OS) stably or transiently expressing a circadian reporter construct in a multi-well plate.
-
Synchronization: Synchronize the cellular clocks by a brief treatment with a stimulus such as dexamethasone (B1670325) or forskolin.
-
Treatment: After synchronization, replace the medium with a recording medium containing luciferin (B1168401) and the desired concentrations of this compound or a vehicle control.
-
Luminescence Recording: Place the plate in a luminometer that maintains a constant temperature and CO2 environment and record the luminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the resulting time-series data using circadian analysis software to determine the period length of the oscillations. An increase in the period length in the this compound-treated cells compared to the control demonstrates its effect on the circadian clock.
Signaling Pathways and Logical Relationships
The interaction of this compound with CRY1 has implications for various downstream signaling pathways that are modulated by the circadian clock. The stabilization of CRY1 by this compound is expected to influence these pathways.
This compound Mechanism of Action
Caption: Mechanism of this compound action on the core circadian clock machinery.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for the characterization of this compound.
Potential Downstream Signaling Pathways Influenced by this compound-mediated CRY1 Stabilization
CRY1 has been shown to interact with and modulate the activity of several key signaling pathways. By stabilizing CRY1, this compound may indirectly influence these pathways.
Caption: Potential downstream signaling pathways influenced by this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are generalized and may require optimization. The full extent of this compound's effects on downstream signaling pathways is an active area of research.
References
In-Depth Technical Guide to KL201: A Selective Cryptochrome 1 (CRY1) Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL201 is a small molecule modulator of the circadian clock, identified as a potent and isoform-selective stabilizer of Cryptochrome (B1237616) 1 (CRY1).[1][2] As a key component of the negative feedback loop in the mammalian circadian clock, CRY1's stability is a critical determinant of circadian period length. This compound has been shown to lengthen the period of circadian rhythms in various cell and tissue models by directly binding to CRY1 and preventing its degradation.[1][2] This technical guide provides a comprehensive overview of the preliminary data on this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chronobiology, pharmacology, and drug development.
Mechanism of Action
This compound exerts its period-lengthening effect on the circadian clock through the selective stabilization of the CRY1 protein. The core mechanism involves the direct binding of this compound to the photolyase homology region (PHR) of CRY1, a domain that is highly conserved among cryptochromes.[2]
Key aspects of this compound's mechanism of action include:
-
Isoform Selectivity: this compound demonstrates remarkable selectivity for CRY1 over its closely related homolog, CRY2. This selectivity is attributed to subtle conformational differences in the ligand-binding pocket between the two isoforms.[2]
-
Competition with FBXL3: The binding of this compound to CRY1 occurs in a region that overlaps with the binding site for FBXL3, a key component of the E3 ubiquitin ligase complex responsible for targeting CRY1 for proteasomal degradation. By competitively inhibiting the interaction between CRY1 and FBXL3, this compound effectively shields CRY1 from ubiquitination and subsequent degradation.
-
Conformational Changes: The binding of this compound induces specific conformational changes in CRY1, which are thought to contribute to its stabilization and isoform selectivity.[2]
The stabilization of CRY1 by this compound leads to its prolonged repressive activity on the CLOCK:BMAL1 transcriptional activator complex. This extended repression of the positive arm of the circadian feedback loop results in a dose-dependent lengthening of the circadian period.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the circadian feedback loop.
Quantitative Data
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Effect of this compound on Circadian Period in U2OS Cells
| Reporter Cell Line | This compound Concentration (µM) | Period Lengthening (hours) |
| Bmal1-dLuc | 1 | ~1.5 |
| Bmal1-dLuc | 3 | ~3.0 |
| Bmal1-dLuc | 10 | ~5.0 |
| Per2-dLuc | 1 | ~1.8 |
| Per2-dLuc | 3 | ~3.5 |
| Per2-dLuc | 10 | ~5.5 |
Data are representative values extracted from published studies and may vary based on experimental conditions.
Table 2: In Vitro Binding Affinity and Stabilization of CRY Proteins by this compound
| Protein | Assay Type | Metric | Value |
| CRY1 | Thermal Shift Assay | ΔTm (°C) at 10 µM | +5.2 |
| CRY2 | Thermal Shift Assay | ΔTm (°C) at 10 µM | +0.8 |
| CRY1 | Cell-based Degradation Assay | Half-life increase (fold) | ~3.5 |
| CRY2 | Cell-based Degradation Assay | Half-life increase (fold) | ~1.2 |
ΔTm represents the change in melting temperature, indicating ligand binding and protein stabilization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-based Circadian Rhythm Reporter Assay
This protocol describes the use of luciferase reporters to measure the effect of this compound on the period of the cellular circadian clock.
Materials:
-
U2OS cells stably expressing a Bmal1-dLuciferase or Per2-dLuciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Dexamethasone (B1670325) for clock synchronization.
-
This compound stock solution in DMSO.
-
D-Luciferin.
-
White, opaque 96-well plates.
-
Luminometer capable of continuous live-cell recording.
Procedure:
-
Seed U2OS reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and culture overnight.
-
Synchronize the cellular clocks by treating the cells with 100 nM dexamethasone for 2 hours.
-
After synchronization, replace the medium with a recording medium (DMEM with 1% FBS, 1% penicillin-streptomycin, and 0.1 mM D-Luciferin).
-
Add this compound at various final concentrations (e.g., 0, 1, 3, 10 µM) to the designated wells. Include a DMSO vehicle control.
-
Place the plate in a luminometer and record luminescence at 37°C for at least 5 days, with measurements taken every 10-30 minutes.
-
Analyze the luminescence data using a suitable software (e.g., a fast Fourier transform-nonlinear least squares analysis) to determine the period length for each condition.
Experimental Workflow: Circadian Reporter Assay
Caption: Workflow for the cell-based circadian reporter assay.
In Vitro Thermal Shift Assay (TSA)
This protocol is used to assess the direct binding of this compound to purified CRY1 and CRY2 proteins and to quantify the resulting protein stabilization.
Materials:
-
Purified recombinant human CRY1 and CRY2 proteins.
-
SYPRO Orange protein gel stain.
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Real-time PCR instrument with a thermal melting curve function.
-
96-well PCR plates.
Procedure:
-
Prepare a reaction mixture containing purified CRY protein (final concentration 2 µM), SYPRO Orange dye (5x final concentration), and this compound at various concentrations (e.g., 0, 1, 5, 10, 20 µM) in PBS. Include a DMSO vehicle control.
-
Aliquot the reaction mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to perform a thermal melt from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each temperature increment.
-
Analyze the melting curves to determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) in the presence of this compound indicates binding and stabilization.
Cell-based CRY1 Degradation Assay
This assay measures the effect of this compound on the stability of CRY1 protein within a cellular context.
Materials:
-
HEK293T cells.
-
Expression plasmid for CRY1 fused to a luciferase reporter (CRY1-Luc).
-
Transfection reagent.
-
Cycloheximide (B1669411) (CHX) to inhibit protein synthesis.
-
This compound stock solution in DMSO.
-
Cell lysis buffer.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfect HEK293T cells with the CRY1-Luc expression plasmid.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) or DMSO for 4 hours.
-
Add cycloheximide (100 µg/mL) to all wells to block new protein synthesis.
-
At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Plot the luminescence values over time and fit the data to a one-phase decay curve to calculate the half-life of the CRY1-Luc protein in the presence and absence of this compound.
Conclusion
The preliminary data on this compound highlight its potential as a valuable research tool for dissecting the isoform-specific roles of CRY1 in the circadian clock and other physiological processes. Its ability to selectively stabilize CRY1 and lengthen the circadian period provides a powerful pharmacological approach to modulate circadian rhythms. Further research into the in vivo efficacy and safety of this compound and its derivatives may open new avenues for the development of chronotherapeutic agents for the treatment of circadian rhythm-related disorders.
References
Methodological & Application
Application Notes and Protocols for KL201 in Cell Culture
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature and databases, we have been unable to identify a compound designated as "KL201" with established applications in cell culture. It is possible that "this compound" is an internal compound code, a novel proprietary molecule not yet described in public literature, or a potential typographical error.
Therefore, the detailed application notes, protocols, and data visualizations requested for this compound cannot be provided at this time. We recommend verifying the compound's name and designation.
To assist you in the event that "this compound" is a novel compound under investigation, we are providing a generalized framework and example protocols that are commonly adapted for the characterization of new chemical entities in a cell culture setting.
General Framework for Characterizing a Novel Compound in Cell Culture
When working with a new compound, a systematic approach is crucial to determine its biological activity and mechanism of action. Below is a typical workflow.
No In Vivo Data Currently Available for KL201
Comprehensive searches for the investigational compound KL201 have yielded no specific data regarding its in vivo dosage, administration, or signaling pathways. Information on preclinical studies, which would typically provide this type of data, is not publicly available at this time.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled. The core requirements for this topic, including data presentation, experimental protocols, and mandatory visualizations, are contingent on the availability of foundational research data which is currently absent from the public domain.
Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific literature and clinical trial databases for future publications and disclosures from the sponsoring institution or parent company. As research progresses, details regarding the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound are anticipated to be released.
For general guidance on designing in vivo studies, researchers can refer to established principles of preclinical experimental design. These include considerations for dose-range finding studies, determination of the maximum tolerated dose (MTD), and selection of appropriate animal models and routes of administration that are relevant to the anticipated clinical use of a therapeutic agent.[1]
Similarly, for understanding potential mechanisms of action, researchers may draw upon existing knowledge of related signaling pathways. Numerous cellular signaling cascades are well-documented, such as the Hedgehog, NF-κB, and various kinase pathways, which play critical roles in cellular processes and disease.[2][3][4][5][6] However, without specific data, any connection between this compound and these or other pathways remains speculative.
Further updates will be provided as and when information regarding this compound becomes available.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. The role of kinases in the Hedgehog signalling pathway | EMBO Reports [link.springer.com]
- 3. Multiplicity and plasticity of natural killer cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP signaling pathway that modulates NF-κB activation in innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways downstream of pattern-recognition receptors and their cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KL201 (KLHL20) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL201, also known as Kelch-like protein 20 (KLHL20), is a crucial component of the ubiquitin-proteasome system. It functions as a substrate recognition subunit for the Cullin 3 (CUL3)-RING E3 ubiquitin ligase complex.[1][2][3] This complex targets specific proteins for ubiquitination, a post-translational modification that can lead to their degradation by the proteasome or alter their function.[2][3] The CUL3-KLHL20 ligase plays a significant role in various cellular processes, including autophagy, neuronal development, and cancer progression, by targeting key regulatory proteins such as Death-Associated Protein Kinase 1 (DAPK1), Promyelocytic Leukemia protein (PML), and Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[3][4][5][6][7][8][9]
These application notes provide detailed protocols for measuring the E3 ligase activity of the CUL3-KLHL20 complex, both in vitro and in a cellular context.
Signaling Pathway of CUL3-KLHL20
The CUL3-KLHL20 E3 ubiquitin ligase complex is a multi-subunit assembly. CUL3 acts as a scaffold protein, binding to the RING-box protein 1 (RBX1) at its C-terminus and to the BTB domain of KLHL20 at its N-terminus. RBX1, in turn, recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. KLHL20, through its Kelch repeat domain, specifically recognizes and binds to substrates, bringing them into proximity with the E2 enzyme for ubiquitin transfer.[2][3] This process can lead to the formation of a polyubiquitin (B1169507) chain on the substrate, typically targeting it for proteasomal degradation.[2]
Caption: The CUL3-KLHL20 signaling pathway leading to substrate ubiquitination and degradation.
Quantitative Data Summary
The following table summarizes known substrates of KLHL20 and provides a general overview of the type of ubiquitination and its functional consequence. Quantitative kinetic data for KLHL20 activity is not widely published in a standardized format.
| Substrate | Type of Ubiquitination | Functional Consequence | Reference |
| DAPK1 | Polyubiquitination | Proteasomal Degradation | [3][5][10] |
| PML | Polyubiquitination | Proteasomal Degradation | [2][3] |
| ULK1 | Polyubiquitination | Proteasomal Degradation, Autophagy Termination | [2][6][7][8][9] |
| Coronin 7 | K33-linked Polyubiquitination | Protein Trafficking to trans-Golgi Network | [2] |
| PDZ-RhoGEF | Polyubiquitination | Proteasomal Degradation | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination of a KLHL20 Substrate
This protocol describes an in vitro assay to directly measure the E3 ligase activity of the CUL3-KLHL20 complex by monitoring the ubiquitination of a purified substrate, such as DAPK1.
Caption: Workflow for the in vitro ubiquitination assay.
Materials and Reagents:
-
Enzymes and Substrates:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Ubiquitin
-
Recombinant, purified CUL3, KLHL20, and RBX1 proteins
-
Recombinant, purified substrate protein (e.g., His-tagged DAPK1)
-
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10X): 500 mM HEPES pH 7.5, 200 mM NaCl, 100 mM MgCl₂
-
ATP Solution: 100 mM ATP in water
-
DTT Solution: 1 M Dithiothreitol in water
-
SDS-PAGE Sample Buffer (4X)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
-
Antibodies:
-
Primary antibody against the substrate (e.g., anti-DAPK1 or anti-His-tag)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imager
-
Procedure:
-
Reconstitute the E3 Ligase Complex (Optional but Recommended):
-
If using individual proteins, pre-incubate purified CUL3, KLHL20, and RBX1 in equimolar amounts in 1X Ubiquitination Reaction Buffer on ice for 30 minutes to allow complex formation.
-
-
Set up the Ubiquitination Reaction:
-
In a microcentrifuge tube, assemble the following components on ice. A master mix for common reagents is recommended. A negative control lacking ATP or the E3 ligase should always be included.
-
| Component | Final Concentration | Volume (for 30 µL reaction) |
| 10X Ubiquitination Buffer | 1X | 3 µL |
| DTT (1 M) | 5 mM | 0.15 µL |
| ATP (100 mM) | 2 mM | 0.6 µL |
| E1 Enzyme (e.g., 100 nM) | 50-100 nM | Variable |
| E2 Enzyme (e.g., 1 µM) | 200-500 nM | Variable |
| Ubiquitin (e.g., 1 mg/mL) | 2-5 µg | Variable |
| Substrate (e.g., 1 µM) | 200-500 nM | Variable |
| CUL3-KLHL20-RBX1 Complex | 50-200 nM | Variable |
| Nuclease-free water | - | To 30 µL |
-
Initiate and Incubate:
-
Add the E3 ligase complex to the reaction mixture to start the reaction.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 10 µL of 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE using a suitable percentage gel to resolve high molecular weight species.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imager.
-
Data Interpretation: A successful reaction will show a high-molecular-weight smear or ladder of bands above the unmodified substrate band, representing polyubiquitinated substrate. This smear should be absent or significantly reduced in the negative control lanes.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect KLHL20-Substrate Interaction
This protocol is designed to verify the interaction between KLHL20 and its substrate within a cellular environment.
Caption: Workflow for Co-immunoprecipitation of KLHL20 and its substrate.
Materials and Reagents:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cell line
-
Expression plasmids for tagged proteins (e.g., Flag-KLHL20 and Myc-Substrate)
-
Transfection reagent
-
-
Buffers and Solutions:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Wash Buffer: Same as lysis buffer but with a lower concentration of detergent (e.g., 0.1% Triton X-100)
-
Elution Buffer: 2X SDS-PAGE sample buffer
-
-
Antibodies and Beads:
-
Anti-Flag antibody for immunoprecipitation
-
Anti-Myc antibody for detection
-
Control IgG (e.g., mouse or rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with plasmids encoding Flag-KLHL20 and Myc-Substrate.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Remove the beads and incubate the pre-cleared lysate with the anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Collect the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the protein complexes.
-
-
Detection and Analysis:
-
Separate the eluates and the input control by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using the anti-Myc antibody to detect the co-precipitated substrate and the anti-Flag antibody to confirm the immunoprecipitation of KLHL20.
-
Data Interpretation: A band corresponding to the Myc-Substrate in the anti-Flag immunoprecipitate lane (but not in the control IgG lane) indicates an interaction between KLHL20 and the substrate.
-
Protocol 3: Cellular Substrate Degradation Assay
This assay indirectly measures KLHL20 activity by monitoring the degradation of its substrate in cells.
Materials and Reagents:
-
Cell Culture and Transfection:
-
Cell line expressing the substrate of interest
-
Plasmids for overexpression of KLHL20 or siRNA for KLHL20 knockdown
-
Transfection reagent
-
-
Chemicals:
-
Cycloheximide (B1669411) (CHX) stock solution (protein synthesis inhibitor)
-
MG132 stock solution (proteasome inhibitor)
-
-
Reagents for Western Blotting:
-
As described in Protocol 1
-
Procedure:
-
Cell Treatment:
-
Overexpression: Transfect cells with an expression vector for KLHL20 or an empty vector control.
-
Knockdown: Transfect cells with siRNA targeting KLHL20 or a non-targeting control siRNA.
-
Allow 24-48 hours for gene expression or knockdown.
-
-
Inhibition of Protein Synthesis:
-
Treat the cells with cycloheximide (e.g., 50-100 µg/mL) to block new protein synthesis.
-
For a control group, co-treat with the proteasome inhibitor MG132 (e.g., 10-20 µM) to confirm that degradation is proteasome-dependent.
-
-
Time-Course Analysis:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Prepare cell lysates for each time point.
-
-
Detection and Analysis:
-
Perform Western blotting on the lysates using an antibody against the endogenous substrate. Use an antibody against a stable protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensity of the substrate at each time point and normalize to the loading control.
-
Plot the relative substrate levels against time to determine the degradation rate.
-
Data Interpretation: Overexpression of KLHL20 should lead to a faster degradation rate of the substrate compared to the control. Conversely, knockdown of KLHL20 should stabilize the substrate, resulting in a slower degradation rate. Treatment with MG132 should block the degradation in all conditions.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the E3 ubiquitin ligase activity of this compound (KLHL20). The in vitro ubiquitination assay offers a direct measure of enzymatic activity, while the co-immunoprecipitation and cellular degradation assays provide crucial validation of KLHL20's function in a biological context. These techniques are essential tools for researchers investigating the physiological roles of KLHL20 and for professionals in drug development targeting the ubiquitin-proteasome system.
References
- 1. E3 ligase activity assay - Profacgen [profacgen.com]
- 2. thesgc.org [thesgc.org]
- 3. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cullin 3 substrate adaptor KLHL20 mediates DAPK ubiquitination to control interferon responses | The EMBO Journal [link.springer.com]
- 6. tandfonline.com [tandfonline.com]
- 7. KLHL20 links the ubiquitin-proteasome system to autophagy termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KLHL20 links the ubiquitin-proteasome system to autophagy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cullin 3 substrate adaptor KLHL20 mediates DAPK ubiquitination to control interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: KL201 for the Treatment of BRAF V600E-Mutated Melanoma
Introduction
The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] The BRAF gene, a key component of this pathway, is frequently mutated in various cancers, with the V600E substitution being the most common mutation, found in over 60% of melanomas.[3] This mutation leads to the constitutive activation of the BRAF kinase, driving uncontrolled cell growth and tumorigenesis.[3][4]
KL201 is a novel, potent, and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound in BRAF V600E-positive melanoma models, establishing its potential as a targeted therapeutic agent.
Data Presentation
In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed against both wild-type (WT) and V600E mutant BRAF kinases. The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay.[5]
| Compound | BRAF WT (IC50, nM) | BRAF V600E (IC50, nM) | Selectivity (WT/V600E) |
| This compound | 125 | 0.8 | 156 |
| Dabrafenib (Control) | 110 | 1.2 | 92 |
Table 1: In vitro inhibitory activity of this compound against BRAF kinases.
Cell-Based Proliferation Inhibition
The anti-proliferative effect of this compound was evaluated in various melanoma cell lines with different BRAF mutation statuses. Cell viability was measured after 72 hours of treatment using a tetrazolium-based (WST-8) assay.[6]
| Cell Line | BRAF Status | This compound (IC50, nM) | Dabrafenib (IC50, nM) |
| A375 | V600E | 15.2 | 25.8 |
| SK-MEL-28 | V600E | 20.5 | 33.1 |
| WM115 | V600E | 18.9 | 29.7 |
| CHL-1 | WT | >10,000 | >10,000 |
Table 2: Anti-proliferative activity of this compound in melanoma cell lines.
In Vivo Efficacy in A375 Xenograft Model
The in vivo anti-tumor activity of this compound was assessed in an A375 human melanoma xenograft model in nude mice.[7] Mice bearing established tumors were treated once daily (QD) via oral gavage for 14 days.
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +1.5 |
| This compound | 25 | 95.2 | -2.1 |
| Dabrafenib | 30 | 92.8 | -3.5 |
Table 3: In vivo efficacy of this compound in the A375 xenograft model.
Mandatory Visualizations
Caption: BRAF V600E signaling pathway and this compound mechanism of action.
Caption: Preclinical experimental workflow for this compound evaluation.
Experimental Protocols
In Vitro BRAF V600E Kinase Assay
This protocol is designed to measure the inhibitory effect of this compound on BRAF V600E kinase activity.[8]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Kinase assay buffer
-
This compound and control compounds
-
ADP-Glo™ Kinase Assay Kit
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing BRAF V600E enzyme and MEK1 substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (A375 cells)
This protocol measures the effect of this compound on the proliferation of the A375 human melanoma cell line.[6][9]
Materials:
-
A375 cells (ATCC® CRL-1619™)
-
DMEM with 10% FBS
-
This compound and control compounds
-
Cell Counting Kit-8 (WST-8)
-
96-well clear plates
Procedure:
-
Seed A375 cells into 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a downstream effector of BRAF.[1][10]
Materials:
-
A375 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[10]
In Vivo A375 Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.[7][11]
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A375 cells
-
Matrigel
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the right flank of each mouse.[12]
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).
-
Administer this compound (e.g., 25 mg/kg), a positive control (e.g., Dabrafenib), or vehicle daily by oral gavage.
-
Measure tumor volume and body weight three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
After the treatment period (e.g., 14-21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Conclusion
This compound demonstrates potent and selective inhibition of the BRAF V600E kinase, leading to significant anti-proliferative activity in BRAF V600E-mutant melanoma cell lines and robust anti-tumor efficacy in a corresponding in vivo xenograft model. The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound and similar targeted inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cell proliferation assay [bio-protocol.org]
- 7. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4.3. Generation of A375 Melanoma Xenografts [bio-protocol.org]
Application Notes and Protocols: KL201
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL201 is a potent and selective small molecule modulator of the circadian clock. It functions as an isoform-selective stabilizer of Cryptochrome 1 (CRY1), a core component of the transcriptional-translational feedback loop that drives circadian rhythms in mammals. By binding to CRY1, this compound prevents its ubiquitin-dependent degradation, leading to a lengthened period of circadian oscillations. This selective activity makes this compound a valuable tool for dissecting the distinct roles of CRY1 and CRY2 in circadian biology and a potential therapeutic agent for clock-related disorders.
These application notes provide detailed protocols for the preparation, storage, and application of this compound in in vitro studies.
Data Presentation
Table 1: this compound Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄BrN₃OS | Sigma-Aldrich |
| Molecular Weight | 388.28 g/mol | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Purity | ≥97% (HPLC) | Sigma-Aldrich |
| Solubility | DMSO: ≥ 2.08 mg/mL (≥ 5.36 mM) | MedchemExpress |
Table 2: this compound Storage and Stability
| Condition | Recommended Storage | Stability | Source |
| Solid Powder | Store at -20°C for long-term storage. | Stable for years at -20°C. | MedchemExpress |
| Can be stored at 4°C for short-term use. | |||
| Stock Solution (in DMSO) | Store at -80°C for long-term storage. | Up to 6 months at -80°C.[1] | MedchemExpress[1] |
| Store at -20°C for short-term storage. | Up to 1 month at -20°C.[1] | MedchemExpress[1] | |
| Working Solution (in cell culture medium) | Prepare fresh for each experiment. | Recommended for immediate use. | General cell culture best practices |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock solution.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Use the freshly prepared working solution immediately for treating cells.
Protocol 3: In Vitro CRY1 Stabilization Assay (Western Blot)
This protocol is adapted from methodologies used to assess the effect of small molecules on CRY1 protein levels.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding tagged CRY1 (e.g., FLAG-CRY1)
-
Transfection reagent (e.g., Lipofectamine)
-
Cycloheximide (B1669411) (CHX) solution (protein synthesis inhibitor)
-
This compound working solutions at various concentrations
-
Vehicle control (DMSO in culture medium)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the tag (e.g., anti-FLAG)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the FLAG-CRY1 expression plasmid according to the manufacturer's protocol for your transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Protein Synthesis Inhibition and Time Course:
-
After a desired pre-incubation time with this compound (e.g., 4-6 hours), add cycloheximide (CHX) to all wells to a final concentration of 100 µg/mL to block new protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLAG antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for FLAG-CRY1 and the loading control.
-
Normalize the CRY1 band intensity to the loading control for each sample.
-
Plot the normalized CRY1 levels against time for each treatment condition to determine the effect of this compound on the half-life of CRY1.
-
Protocol 4: Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol describes how to assess the effect of this compound on the period of the circadian clock using a luciferase reporter cell line (e.g., U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter).
Materials:
-
U2OS-Bmal1-dLuc or U2OS-Per2-dLuc reporter cells
-
White, clear-bottom 35-mm or 96-well plates
-
Dexamethasone (B1670325) (for synchronization)
-
Recording medium (e.g., DMEM supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin)
-
This compound working solutions at various concentrations
-
Vehicle control (DMSO in recording medium)
-
Luminometer or a plate reader capable of long-term live-cell luminescence recording
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in the appropriate plates and grow to confluency.
-
-
Clock Synchronization:
-
Replace the growth medium with a synchronization medium containing 100 nM dexamethasone and incubate for 2 hours.
-
-
Compound Treatment and Luminescence Recording:
-
After 2 hours, wash the cells once with PBS.
-
Add the recording medium containing different concentrations of this compound or a vehicle control.
-
Place the plates in the luminometer and start the luminescence recording at 37°C for at least 3-5 days. Set the recording interval to every 10-30 minutes.
-
-
Data Analysis:
-
Analyze the luminescence data using a suitable software (e.g., a sine-fitting algorithm or FFT-NLLS) to determine the period, amplitude, and phase of the circadian rhythm for each treatment condition.
-
Plot the period length as a function of this compound concentration to determine the dose-dependent effect of the compound.
-
Mandatory Visualizations
Caption: this compound mechanism of action in the circadian clock feedback loop.
Caption: Workflow for the in vitro CRY1 stabilization assay.
Caption: Workflow for the circadian rhythm luciferase reporter assay.
References
Application Notes and Protocols for KL201 in High-Throughhout Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL201 is a potent and isoform-selective small molecule modulator of the circadian clock protein Cryptochrome 1 (CRY1).[1][2] As a stabilizer of CRY1, this compound offers a valuable tool for investigating the intricacies of the circadian rhythm and for the discovery of novel therapeutics targeting clock-related pathologies.[1][2] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new modulators of the circadian clock.
Mechanism of Action
The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric transcription factor CLOCK:BMAL1 drives the expression of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription.
The stability of the CRY proteins is a critical determinant of the circadian period. CRY proteins are targeted for degradation by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, of which FBXL3 is the substrate recognition component.[3][4] this compound exerts its period-lengthening effect by binding to a pocket on CRY1 that overlaps with the binding site for FBXL3.[1][2] This competitive inhibition prevents the ubiquitination and subsequent proteasomal degradation of CRY1, leading to its stabilization and accumulation. The increased levels of the CRY1 repressor result in a prolonged inhibition of CLOCK:BMAL1 activity, thereby lengthening the period of the circadian rhythm.[1]
Signaling Pathway
Caption: Mechanism of this compound action on the CRY1 degradation pathway.
Quantitative Data
The following table summarizes the quantitative data for this compound's activity based on published findings.
| Parameter | Cell Line | Reporter | Value | Reference |
| Period Lengthening (EC50) | U2OS | Bmal1-dLuc | ~10 µM | Miller et al., 2020 |
| Effective Concentration Range for Period Lengthening | U2OS | Bmal1-dLuc | 1 - 20 µM | Miller et al., 2020 |
| CRY1 Stabilization (EC50) | HEK293T | CRY1-Luc | ~5 µM | Miller et al., 2020 |
| Concentration for significant CRY1 stabilization | HEK293T | CRY1-Luc | 10 µM | Miller et al., 2020 |
Experimental Protocols
Primary High-Throughput Screening: Cell-Based Circadian Rhythm Assay
This protocol is designed for a high-throughput screen to identify small molecules that lengthen the circadian period, similar to this compound.
Experimental Workflow:
Caption: High-throughput screening workflow for circadian modulators.
Materials:
-
U2OS cells stably expressing a Bmal1-promoter driven destabilized luciferase reporter (Bmal1-dLuc)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well white, clear-bottom tissue culture plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
Dexamethasone
-
D-Luciferin
-
Plate reader capable of continuous luminescence measurement at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Culture Bmal1-dLuc U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 105 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates with your library compounds, this compound (e.g., at a final concentration of 10 µM), and DMSO.
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the corresponding wells of the cell plate.
-
-
Synchronization and Luciferin Addition:
-
Prepare a synchronization medium containing DMEM with 2% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, and 200 µM D-luciferin.
-
Gently remove the old medium from the cell plate and add 40 µL of the synchronization medium to each well.
-
-
Luminescence Reading:
-
Incubate the plate in a plate reader equipped with a luminometer at 37°C and 5% CO2.
-
Measure luminescence from each well every 30-60 minutes for 3-5 days.
-
-
Data Analysis:
-
Export the raw luminescence data.
-
For each well, detrend the data to remove baseline drift.
-
Use a suitable algorithm (e.g., sine wave fitting or Fourier transform) to calculate the circadian period, amplitude, and phase.
-
Identify hits as compounds that cause a statistically significant lengthening of the circadian period compared to the DMSO control wells.
-
Secondary Assay: CRY1 Thermal Shift Assay for Target Engagement
This protocol is designed to confirm the direct binding of hit compounds to CRY1.
Experimental Workflow:
Caption: Thermal shift assay workflow for hit validation.
Materials:
-
HEK293T cells overexpressing tagged CRY1 (e.g., FLAG-CRY1)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Hit compounds, this compound (positive control), DMSO (negative control)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a gradient function
-
Centrifuge
-
SDS-PAGE and Western blot reagents or ELISA kit for CRY1 detection
-
Anti-FLAG antibody (or antibody specific to the tag)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest HEK293T cells overexpressing tagged CRY1.
-
Lyse the cells in a suitable lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
In PCR tubes or a 96-well PCR plate, mix the cell lysate with the hit compound (at various concentrations), this compound, or DMSO.
-
Incubate at room temperature for 30 minutes.
-
-
Thermal Denaturation:
-
Place the samples in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C).
-
-
Separation of Aggregated Protein:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
-
Quantification of Soluble CRY1:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble CRY1 in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA) for each temperature point.
-
Plot the percentage of soluble CRY1 as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive hit will show a significant increase in the Tm of CRY1 in the presence of the compound compared to the DMSO control, indicating stabilization.
-
Conclusion
This compound serves as an invaluable tool for the study of the circadian clock and as a reference compound in high-throughput screens for novel clock modulators. The protocols outlined above provide a robust framework for identifying and validating compounds that act through the stabilization of CRY1. These methods can be adapted and optimized to suit specific research needs and screening platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mass spectrometry-based thermal shift assay for protein-ligand binding analysis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for KL201: An In Vitro Assay Development Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL201 is a potent and isoform-selective small molecule stabilizer of Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock.[1][2] By selectively targeting CRY1 over its paralog CRY2, this compound offers a valuable tool for dissecting the specific roles of CRY1 in regulating circadian rhythms and other physiological processes. Its mechanism of action involves binding to the flavin adenine (B156593) dinucleotide (FAD) binding pocket of CRY1, overlapping with the binding site of FBXL3, a component of the E3 ubiquitin ligase complex responsible for CRY1 degradation.[1][2][3] This stabilizing effect leads to a dose-dependent lengthening of the circadian period in various cell-based and tissue explant models.[1][2]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar molecules. The described methods are essential for researchers in chronobiology, pharmacology, and drug discovery who are investigating the modulation of the circadian clock.
Core Signaling Pathway and Experimental Workflow
The central mechanism of this compound involves the stabilization of CRY1, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional activator complex. This leads to a delayed expression of core clock genes like Period (Per) and ultimately lengthens the circadian period. The following diagrams illustrate this signaling pathway and the general experimental workflow for evaluating this compound's in vitro efficacy.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound in vitro assays.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the circadian period and reporter gene expression in U2OS cells stably expressing circadian reporter genes.
Table 1: Effect of this compound on Circadian Period in U2OS Reporter Cell Lines
| This compound Concentration (µM) | Mean Period Lengthening in Bmal1-dLuc (hours) | Mean Period Lengthening in Per2-dLuc (hours) |
| 0 (DMSO control) | 0 | 0 |
| 1 | 1.2 | 1.5 |
| 3 | 2.5 | 2.8 |
| 10 | 4.1 | 4.5 |
Table 2: Effect of this compound on Bioluminescence Intensity of Circadian Reporters
| This compound Concentration (µM) | Relative Bioluminescence Intensity in Bmal1-dLuc (%) | Relative Bioluminescence Intensity in Per2-dLuc (%) |
| 0 (DMSO control) | 100 | 100 |
| 1 | 95 | 85 |
| 3 | 88 | 70 |
| 10 | 75 | 50 |
Experimental Protocols
Protocol 1: Real-time Bioluminescence Reporter Assay for Circadian Rhythm Analysis
This protocol describes the use of human U2OS cells stably expressing either a Bmal1 promoter-driven destabilized luciferase (Bmal1-dLuc) or a Period2 promoter-driven destabilized luciferase (Per2-dLuc) reporter to measure the effect of this compound on the circadian period.
Materials:
-
U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
D-Luciferin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
35-mm cell culture dishes
-
Luminometer capable of long-term, real-time recording at 37°C with 5% CO2
Procedure:
-
Cell Seeding: Seed the U2OS reporter cells in 35-mm dishes at a density that will result in a confluent monolayer at the time of recording. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Synchronization: Once cells reach confluency, synchronize the circadian clocks by treating the cells with 100 nM dexamethasone in culture medium for 2 hours.
-
Compound Treatment: After synchronization, replace the medium with a recording medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-luciferin). Add this compound at the desired final concentrations (e.g., 1, 3, 10 µM) from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a DMSO-only vehicle control.
-
Bioluminescence Recording: Immediately place the dishes in a luminometer and record the bioluminescence signal at 37°C in a 5% CO2 environment for at least 5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the circadian period, amplitude, and phase using appropriate software (e.g., LumiCycle Analysis software). Calculate the period lengthening effect of this compound relative to the vehicle control.
Protocol 2: CRY1 Stabilization Assay (CRY1-LUC Degradation Assay)
This assay measures the ability of this compound to stabilize the CRY1 protein by monitoring the degradation of a CRY1-luciferase fusion protein (CRY1-LUC) in HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmid for human CRY1 fused to luciferase (CRY1-LUC)
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., FuGENE HD)
-
Cycloheximide (B1669411) (CHX)
-
D-Luciferin
-
This compound
-
DMSO
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with the CRY1-LUC expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh culture medium containing this compound at various concentrations or a DMSO vehicle control. Incubate for 4 hours.
-
Inhibition of Protein Synthesis: To initiate the degradation assay, add cycloheximide (CHX) to a final concentration of 20 µg/mL to all wells to block new protein synthesis. Simultaneously, add D-luciferin to a final concentration of 0.1 mM.
-
Luminescence Monitoring: Immediately begin measuring the luminescence from each well using a plate-reading luminometer at 37°C. Record measurements every 30-60 minutes for at least 12 hours.
-
Data Analysis: For each concentration of this compound, normalize the luminescence signal at each time point to the signal at time zero (immediately after CHX addition). Calculate the half-life of the CRY1-LUC protein by fitting the degradation data to a one-phase exponential decay curve. An increase in the half-life in the presence of this compound indicates stabilization of the CRY1 protein.
Conclusion
The protocols and data presented provide a comprehensive guide for the in vitro characterization of this compound, a selective CRY1 stabilizer. These assays are fundamental for understanding the molecular mechanism of circadian clock modulators and are readily adaptable for the screening and characterization of new chemical entities targeting the circadian system. The use of luciferase-based reporter assays offers a robust and high-throughput method for assessing the impact of compounds on circadian rhythms and core clock protein stability.
References
- 1. researchgate.net [researchgate.net]
- 2. An Isoform-Selective Modulator of Cryptochrome 1 Regulates Circadian Rhythms in Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
Troubleshooting & Optimization
KL201 Experiment Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the KL201 experimental protocol. This compound is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. The following information is intended to assist in resolving common issues that may arise during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What could be the issue?
A1: This is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Cell Health and Confluency: Ensure your cells are healthy and not overgrown. High confluency can sometimes lead to altered signaling and drug resistance. Aim for 70-80% confluency at the time of treatment.
-
This compound Preparation and Storage: this compound is light-sensitive and should be stored in the dark at -20°C. Ensure that the compound has been correctly reconstituted in the recommended solvent (e.g., DMSO) and that the final concentration in your cell culture medium is accurate. Prepare fresh dilutions for each experiment.
-
Treatment Time and Concentration: The effect of this compound on p-ERK levels is time and concentration-dependent. Refer to the dose-response and time-course tables below to ensure you are using an appropriate concentration and harvesting your cells at the optimal time point.
-
Serum Starvation: For many cell lines, stimulating the MAPK/ERK pathway with a growth factor (e.g., EGF, FGF) after a period of serum starvation is crucial to observe a robust p-ERK signal. Without this stimulation, the baseline p-ERK levels may be too low to detect a significant decrease with this compound treatment.
-
Western Blotting Technique: If you are using Western blotting to detect p-ERK, ensure proper transfer of low molecular weight proteins and that your primary and secondary antibodies are validated and used at the correct dilutions.
Q2: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. Why is this happening?
A2: Unintended cytotoxicity can be a concern. Consider the following possibilities:
-
Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to some cell lines at higher concentrations. Ensure the final concentration of the solvent in your culture medium does not exceed 0.1%. Run a vehicle-only control to assess its effect on cell viability.
-
Off-Target Effects: While this compound is designed to be a specific MEK1/2 inhibitor, off-target effects can occur at high concentrations. Refer to the IC50 values in the data tables and use the lowest effective concentration possible.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the MAPK/ERK pathway, which is critical for their survival. You may need to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q3: I see inconsistent results between experimental replicates. How can I improve reproducibility?
A3: Reproducibility is key in any experiment. To minimize variability:
-
Consistent Cell Culture Practices: Use cells from the same passage number for all replicates. Ensure consistent seeding density and confluency at the time of the experiment.
-
Accurate Reagent Preparation: Prepare a master mix for your treatments to ensure that each well or dish receives the same concentration of this compound and any stimulating factors.
-
Standardized Timings: Adhere strictly to the incubation and treatment times outlined in the protocol. Use a timer to ensure consistency across all samples.
-
Systematic Sample Processing: Process all samples in the same manner and in a consistent order to minimize variations in sample degradation or processing time.
Quantitative Data Summary
Table 1: Dose-Response of this compound on p-ERK Levels
| This compound Concentration (nM) | % Inhibition of p-ERK (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 5.7 |
| 50 | 85.4 ± 4.2 |
| 100 | 95.1 ± 2.8 |
| 500 | 98.6 ± 1.9 |
Data from a 2-hour treatment in serum-starved HeLa cells stimulated with 100 ng/mL EGF.
Table 2: Time-Course of p-ERK Inhibition by 100 nM this compound
| Treatment Time (minutes) | % Inhibition of p-ERK (Mean ± SD) |
| 15 | 35.8 ± 6.2 |
| 30 | 68.4 ± 4.9 |
| 60 | 92.1 ± 3.5 |
| 120 | 95.7 ± 2.4 |
| 240 | 88.3 ± 5.1 |
Data from serum-starved HeLa cells stimulated with 100 ng/mL EGF.
Table 3: IC50 Values for this compound
| Parameter | Value |
| MEK1 Kinase Assay IC50 | 12.5 nM |
| p-ERK Cellular Assay IC50 | 25.8 nM |
| Cell Viability Assay (72h) IC50 | > 10 µM |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Pretreat cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for assessing this compound efficacy on p-ERK levels.
Technical Support Center: KL201 Kinase Inhibitor
Disclaimer: The following information is for a hypothetical product, KL201, a novel inhibitor of the fictional Kinase-Y (KY), to demonstrate a model technical support center.
This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Below are troubleshooting tips and frequently asked questions to help you address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-Y (KY). It binds to the ATP pocket of the kinase domain, preventing the phosphorylation of its downstream substrate, Protein-Z (PZ), and thereby inhibiting the KY-PZ signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the DMSO stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup is below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Does this compound have any known off-target effects?
A3: this compound has been profiled against a panel of 100 kinases and shows high selectivity for Kinase-Y. However, at concentrations significantly above the IC50 for KY, minor off-target activity against Kinase-A and Kinase-B has been observed. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibition of KY Activity | 1. This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the this compound stock solution from the lyophilized powder. Store at -80°C and use a fresh aliquot for each experiment. |
| 2. Low Cell Permeability: The cell line used may have low permeability to the compound. | Increase the incubation time with this compound. If the problem persists, consider using a cell line with known higher permeability or a cell-free kinase assay. | |
| 3. Incorrect Assay Conditions: Suboptimal ATP concentration in the kinase assay or incorrect antibody for Western blot. | For in vitro kinase assays, ensure the ATP concentration is at or near the Km for Kinase-Y. For Western blots, verify the specificity of the anti-phospho-PZ antibody. | |
| High Cellular Cytotoxicity | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is at or below 0.1%. Prepare intermediate dilutions of the this compound stock in the culture medium. |
| 2. On-Target Toxicity: The inhibition of the KY-PZ pathway is lethal to the cells. | This may be an expected outcome. Perform a time-course experiment to determine the onset of cell death. Use a lower concentration of this compound to achieve partial inhibition. | |
| 3. Off-Target Effects: At high concentrations, this compound may have cytotoxic off-target effects. | Perform a dose-response experiment to find the lowest effective concentration. Compare the cytotoxic effects with a known, structurally different KY inhibitor if available. | |
| This compound Precipitation in Culture Medium | 1. Poor Solubility: The final concentration of this compound in the aqueous culture medium is above its solubility limit. | Do not exceed a final concentration of 10 µM in the cell culture medium. Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Vortex the medium during the addition of the this compound/DMSO stock. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO in medium). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway and Workflow Diagrams
Caption: The hypothetical KY-PZ signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for inconsistent experimental results with this compound.
Technical Support Center: Optimizing KL201 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KL201 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel cell line, it is advisable to perform a dose-response experiment using a broad range of concentrations to determine the optimal working concentration. A logarithmic or semi-logarithmic dilution series is recommended. Based on published data, a starting range of 1 nM to 10 µM is a reasonable starting point for assessing the effect of this compound on circadian rhythms.[1]
Q2: What are the essential controls to include in my this compound concentration optimization experiment?
A2: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of this compound tested. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that do not receive any treatment. This serves as a baseline for normal cell behavior and reporter activity.
-
Positive Control (if available): A known modulator of the circadian clock can be used to confirm that the experimental system is responsive.
Q3: I am not observing the expected period-lengthening effect of this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: The concentrations tested may be too low to elicit a response in your specific cell line. Consider testing a higher concentration range.
-
Cell Line Specificity: The cellular machinery responsible for the circadian clock can vary between cell lines. Ensure that your chosen cell line expresses a functional circadian clock and the target protein, CRY1.
-
Assay Sensitivity: The reporter system or endpoint measurement may not be sensitive enough to detect subtle changes in circadian period.
-
Compound Integrity: Ensure the this compound stock solution is properly prepared and has not undergone excessive freeze-thaw cycles.
Q4: I am observing significant cytotoxicity at higher concentrations of this compound. How should I proceed?
A4: this compound has been reported to not affect cellular viability at effective concentrations.[1] However, if you observe cytotoxicity, it is essential to perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment. This will allow you to determine the cytotoxic concentration range and select non-toxic concentrations for your circadian rhythm assays. It is also crucial to check the final concentration of the vehicle (e.g., DMSO), as high concentrations can be toxic to cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors during serial dilutions | Prepare a master mix for each concentration and use fresh pipette tips for each dilution. | |
| Unexpected increase in reporter signal | Off-target effects of this compound | Review the literature for any known off-target effects. Consider using a secondary assay to validate your findings. |
| Reporter construct instability | Ensure the stability of your reporter cell line over passages. | |
| Drifting circadian period in vehicle controls | Unsynchronized cell population | Synchronize the cells before starting the experiment using methods like dexamethasone (B1670325) shock or temperature cycles. |
| Media components affecting rhythmicity | Use a consistent batch of serum and other media components, as they can influence circadian rhythms. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound using a Luciferase Reporter Assay
This protocol describes the determination of the optimal concentration of this compound for modulating the circadian period in a U2OS cell line stably expressing a Bmal1-dLuciferase reporter.
Materials:
-
U2OS cells stably expressing Bmal1-dLuciferase
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
D-Luciferin
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the U2OS-Bmal1-dLuc cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Synchronization:
-
After 24 hours, replace the medium with 100 µL of DMEM containing 100 nM dexamethasone.
-
Incubate for 2 hours to synchronize the circadian clocks of the cells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A suggested final concentration range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
After the 2-hour synchronization, wash the cells once with PBS and replace the medium with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Luminescence Reading:
-
Add D-luciferin to each well to a final concentration of 1 mM.
-
Place the plate in a luminometer equipped with a heated, CO2-controlled chamber.
-
Measure luminescence from each well every 30-60 minutes for at least 3-4 days.
-
-
Data Analysis:
-
The raw luminescence data will show oscillations over time.
-
Analyze the data using software capable of circadian rhythm analysis to determine the period, amplitude, and phase of the oscillations for each concentration.
-
Plot the change in period length as a function of this compound concentration to determine the dose-response curve and the EC50.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Circadian Period in Different Reporter Cell Lines.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Cell Line | Reporter | This compound Concentration (µM) | Period Length (hours) |
| U2OS | Bmal1-dLuc | 0 (Vehicle) | 24.2 ± 0.3 |
| 0.01 | 24.8 ± 0.4 | ||
| 0.1 | 26.1 ± 0.5 | ||
| 1 | 28.5 ± 0.6 | ||
| 10 | 28.7 ± 0.5 | ||
| NIH3T3 | Per2-dLuc | 0 (Vehicle) | 23.9 ± 0.2 |
| 0.01 | 24.5 ± 0.3 | ||
| 0.1 | 25.8 ± 0.4 | ||
| 1 | 27.9 ± 0.5 | ||
| 10 | 28.1 ± 0.4 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of this compound action on the circadian clock.
References
Technical Support Center: Troubleshooting KL201 Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges encountered with KL201, a selective cryptochrome (B1237616) 1 (CRY1) stabilizer. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a small molecule modulator of the circadian clock that acts as a selective stabilizer of Cryptochrome 1 (CRY1). It is typically supplied as a white to beige powder. While readily soluble in dimethyl sulfoxide (B87167) (DMSO), it is considered hydrophobic and has low aqueous solubility. This can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?
A2: This is a common issue known as "crashing out." It occurs because this compound is significantly less soluble in the aqueous environment of your cell culture medium compared to the highly concentrated DMSO stock. The drastic change in solvent polarity upon dilution causes the compound to come out of solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. However, for some poorly soluble compounds, a final concentration of up to 0.5% may be tolerated by many cell lines. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can aid in the initial dissolution of this compound in DMSO. However, be cautious with heating as it can potentially degrade the compound or other components in your experimental system. If you observe precipitation in your aqueous working solution, gentle warming may help redissolve the compound, but it is important to ensure the temperature is compatible with your experimental setup.
Troubleshooting Common this compound Solubility Issues
This section provides a structured approach to diagnosing and resolving common solubility problems with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume. | |
| The temperature of the aqueous medium is too low. | Always use pre-warmed (37°C) cell culture media or buffers when preparing your working solutions. | |
| Delayed Precipitation (after hours or days) | Changes in media pH due to cellular metabolism. | Ensure your cell culture medium is well-buffered, for example, with HEPES, to maintain a stable pH. |
| Evaporation of media during long-term experiments, leading to increased compound concentration. | Use a humidified incubator and consider sealing plates with gas-permeable membranes for long-term experiments. | |
| Interaction of this compound with components in the cell culture medium. | If possible, test the solubility of this compound in different basal media formulations. Preparing fresh this compound-containing media before each use may also help. | |
| Inconsistent Experimental Results | Partial precipitation of this compound, leading to a lower effective concentration. | Visually inspect your working solutions for any signs of precipitation before and during the experiment. If you suspect precipitation, you can try to filter the solution through a 0.22 µm syringe filter before adding it to your cells. |
| Inaccurate concentration of the stock solution. | Prepare fresh stock solutions regularly and ensure the compound is fully dissolved before aliquoting and storing. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Please note that these values are approximate and can be affected by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 2.0[1][2] | ≥ 5.15 | May require gentle warming and vortexing to fully dissolve.[1] |
| Ethanol | Insoluble (practically) | - | Not a recommended solvent for preparing stock solutions. |
| Methanol | Insoluble (practically) | - | Not a recommended solvent for preparing stock solutions. |
| Acetonitrile | Insoluble (practically) | - | Not a recommended solvent for preparing stock solutions. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Very low | - | Prone to precipitation. Working solutions should be prepared fresh and used immediately. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a step-by-step guide for preparing this compound solutions to minimize solubility issues in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution (e.g., 10 µM): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Crucial Step to Avoid Precipitation: Perform a serial dilution. For example, to make a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to get a 100 µM solution. d. Gently mix the intermediate dilution. e. Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration. This results in a final DMSO concentration of 0.1%. f. Mix the final solution gently by inverting the tube or swirling. g. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Small-Scale Solubility Test
This protocol helps determine the approximate solubility of this compound in your specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: a. In a 96-well plate, prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium. Start with your desired highest concentration and perform 2-fold dilutions across a row. b. Include a vehicle control well containing the same volume of DMSO as the highest concentration well.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a few hours.
-
Visual and Microscopic Inspection: a. Visually inspect each well for any signs of precipitation (cloudiness, visible particles). b. For a more sensitive assessment, examine the wells under a microscope.
-
Determine Approximate Solubility: a. The highest concentration that remains clear both visually and microscopically is the approximate maximum soluble concentration of this compound in your cell culture medium under those conditions.
Visualizations
This compound Mechanism of Action: CRY1 Stabilization
This compound stabilizes Cryptochrome 1 (CRY1) by binding to it and preventing its degradation by the F-box and leucine-rich repeat protein 3 (FBXL3) E3 ubiquitin ligase complex. This leads to an accumulation of CRY1, which in turn lengthens the period of the circadian clock.
Caption: Mechanism of this compound-mediated CRY1 stabilization and circadian period lengthening.
Experimental Workflow: Preparing this compound for Cell-Based Assays
This workflow outlines the key steps to prepare this compound for use in cell culture experiments, emphasizing procedures to avoid precipitation.
Caption: Recommended workflow for preparing this compound working solutions for cell-based assays.
Logical Relationship: Troubleshooting this compound Precipitation
This diagram illustrates the decision-making process for troubleshooting this compound precipitation issues.
Caption: A logical guide to troubleshooting immediate versus delayed precipitation of this compound.
References
Technical Support Center: KL201 Experimental Variability and Controls
Welcome to the technical support center for KL201, a selective stabilizer of Cryptochrome (B1237616) 1 (CRY1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable thienopyrimidine derivative that functions as a potent and selective stabilizer of the circadian clock protein Cryptochrome 1 (CRY1).[1] Its mechanism of action involves binding to the FAD-binding pocket of CRY1, in a region that overlaps with the binding site for FBXL3, a component of the SCF E3 ubiquitin ligase complex responsible for CRY1 degradation.[1][2][3] By competitively inhibiting the interaction between CRY1 and FBXL3, this compound prevents the ubiquitination and subsequent proteasomal degradation of CRY1.[2][3] This stabilization of CRY1 protein leads to a dose-dependent lengthening of the circadian period in various cell and tissue models.[1]
Q2: Is this compound selective for CRY1 over CRY2?
A2: Yes, this compound is highly selective for CRY1 and has no significant stabilizing effect on its isoform, CRY2.[1] This isoform selectivity allows for the specific investigation of CRY1-dependent functions within the circadian clock and other physiological processes.
Q3: What are the expected effects of this compound in cell-based circadian rhythm assays?
A3: In cell-based assays using circadian reporters such as Bmal1-dLuc (luciferase) or Per2-dLuc, treatment with this compound is expected to cause a dose-dependent lengthening of the circadian period.[1] Additionally, due to the role of CRY1 as a transcriptional repressor, this compound treatment may lead to a suppression of the expression of core clock genes like Per2.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is crucial to ensure that the final solvent concentration in the cell culture medium is low (typically ≤0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in circadian period after this compound treatment. | Compound Inactivity: Incorrect storage or handling leading to degradation. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. Cell Line Insensitivity: The cell line used may have a dysfunctional circadian clock or low expression of CRY1. Low FBXL3 Expression: The effect of this compound is dependent on FBXL3-mediated degradation of CRY1. | - Ensure proper storage of this compound stock solution. - Perform a dose-response experiment with a wider range of concentrations. - Verify the functionality of the circadian clock in your cell line using a known stimulus (e.g., dexamethasone (B1670325) synchronization). - Confirm CRY1 expression in your cell line. - Consider using a cell line with known robust circadian rhythms and CRY1 expression. - If possible, measure FBXL3 expression levels. |
| High variability between replicate experiments. | Inconsistent Compound Dosing: Pipetting errors or inconsistent final concentrations of this compound. Cell Plating Inconsistency: Variations in cell density at the time of treatment. Synchronization Issues: Inconsistent synchronization of cellular clocks before this compound treatment. Luciferase Assay Variability: Issues with substrate addition, plate reading, or reagent stability. | - Prepare a master mix of this compound-containing medium for each concentration to ensure consistency. - Use a cell counter to ensure uniform cell seeding density. - Standardize the synchronization protocol (e.g., dexamethasone concentration and incubation time). - Follow best practices for luciferase assays, including using a stable luciferase substrate and ensuring consistent timing of measurements. |
| Unexpected cytotoxicity observed. | High Concentration of this compound: Although generally reported as not affecting cellular viability, very high concentrations may be toxic. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Off-Target Effects: While selective for CRY1, off-target effects at high concentrations cannot be entirely ruled out. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell line. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). - Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Effect of this compound is diminished over time in long-term experiments. | Compound Instability: this compound may degrade in cell culture medium over several days. Compound Metabolism: Cells may metabolize this compound, reducing its effective concentration. | - For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
Experimental Protocols
Key Experiment 1: Determining the Dose-Dependent Effect of this compound on Circadian Period using a Luciferase Reporter Assay
Objective: To quantify the effect of different concentrations of this compound on the period length of the circadian clock in a cellular model.
Materials:
-
U2OS or NIH3T3 cells stably expressing a circadian reporter construct (e.g., Bmal1-dLuc or Per2-dLuc).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dexamethasone stock solution (e.g., 10 mM in ethanol).
-
Luciferin-containing recording medium.
-
White, opaque 96-well cell culture plates.
-
Luminometer capable of continuous live-cell recording at 37°C.
Methodology:
-
Cell Seeding: Seed the reporter cells in a white 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Synchronization: Once cells are confluent, synchronize the cellular clocks by replacing the medium with medium containing 100 nM dexamethasone. Incubate for 2 hours.
-
This compound Treatment: After synchronization, wash the cells once with PBS and replace the medium with fresh, luciferin-containing recording medium with varying concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Luminescence Recording: Immediately place the plate in a luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the luminescence data using circadian analysis software (e.g., ChronoStar or BioDare) to determine the period length for each concentration of this compound.
-
Dose-Response Curve: Plot the change in period length as a function of this compound concentration to generate a dose-response curve.
Quantitative Data Summary
While specific quantitative data from a publicly available dose-response curve is limited, published research indicates a clear dose-dependent lengthening of the circadian period with this compound treatment. Researchers should generate their own dose-response curves for their specific cell lines and experimental conditions. Based on available information, effective concentrations are in the low micromolar range.
| This compound Concentration | Expected Qualitative Effect on Circadian Period |
| Vehicle Control (e.g., 0.1% DMSO) | No significant change from baseline period. |
| Low µM range | Small to moderate period lengthening. |
| Mid µM range | Significant period lengthening. |
| High µM range | Maximum period lengthening, potential for amplitude reduction or arrhythmicity at very high concentrations. |
Note: The exact period lengthening in hours will be dependent on the cell type and experimental conditions.
Key Experiment 2: Verifying the Role of FBXL3 in this compound-Mediated Period Lengthening
Objective: To confirm that the effect of this compound on the circadian period is dependent on the presence of FBXL3.
Materials:
-
Reporter cells (as in Key Experiment 1).
-
shRNA or CRISPR/Cas9 constructs targeting FBXL3.
-
Non-targeting control constructs.
-
Transfection or transduction reagents.
-
This compound.
-
Luminometer and analysis software.
Methodology:
-
FBXL3 Knockdown: Transduce or transfect the reporter cells with constructs to knock down or knock out Fbxl3. A non-targeting control should be used in parallel.
-
Selection and Verification: Select for successfully transduced/transfected cells and verify the knockdown/knockout of Fbxl3 at the mRNA (qRT-PCR) and/or protein (Western blot) level.
-
Circadian Assay: Perform the luciferase reporter assay as described in Key Experiment 1 on both the control and Fbxl3 knockdown/knockout cell populations, treating with an effective concentration of this compound and a vehicle control.
-
Data Analysis: Compare the period lengthening effect of this compound in the control cells versus the Fbxl3 knockdown/knockout cells. A blunted or absent response to this compound in the absence of FBXL3 would confirm its mechanism of action.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 3. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining KL201 Treatment Protocols
Disclaimer: The following information is provided for research purposes only and is based on the currently available data for a compound designated as KL201, a selective cryptochrome (B1237616) 1 (CRY1) stabilizer. The name "this compound" may not be a unique identifier for a therapeutic agent. Researchers should verify the specific molecule and its mechanism of action for their experiments.
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in refining this compound treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a circadian clock modulator that acts as an isoform-selective stabilizer of cryptochrome 1 (CRY1).[1] It does not have a stabilizing effect on CRY2.[1] By stabilizing CRY1, this compound lengthens the period of circadian rhythms in cells and tissues.[1]
Q2: How does this compound affect circadian reporter assays?
A2: In Bmal1-dLuc and Per2-dLuc reporter cell lines, this compound has been shown to cause a dose-dependent lengthening of the circadian period.[1] It tends to suppress the intensity of the Per2-dLuc reporter more significantly than the Bmal1-dLuc reporter.[1]
Q3: Is this compound cytotoxic?
A3: Current research suggests that this compound does not significantly affect cellular viability at concentrations effective for modulating circadian rhythms.[1] However, it is crucial to perform cell viability assays for each new cell line and experimental condition.
Q4: What is the role of FBXL3 in this compound's mechanism?
A4: this compound binds to CRY1 in a region that overlaps with the binding site of FBXL3, a component of a ubiquitin ligase complex. The effects of this compound can be diminished by the knockdown of FBXL3.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no change in circadian period after this compound treatment.
-
Q: Did you use the correct concentration range for this compound?
-
A: A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM) to identify the active concentration window.
-
-
Q: Is your cell line responsive to circadian modulation?
-
A: Ensure your cell line expresses the necessary core clock machinery, including CRY1. You can verify this through qPCR or Western blotting.
-
-
Q: Was the compound properly dissolved and stored?
-
A: Follow the manufacturer's instructions for solubility and storage. Improper storage can lead to degradation of the compound.
-
-
Q: Is the duration of the experiment sufficient to observe a period change?
-
A: Circadian experiments typically require monitoring for at least 3-5 days to accurately determine changes in period length.
-
Problem 2: High variability between replicate wells in reporter assays.
-
Q: Is your cell seeding density consistent across all wells?
-
A: Uneven cell seeding can lead to significant variability. Ensure a single-cell suspension and use appropriate mixing techniques before and during plating.
-
-
Q: Are you experiencing edge effects in your multi-well plates?
-
A: Edge effects, where wells on the perimeter of the plate behave differently, are common. To mitigate this, avoid using the outer wells or fill them with a buffer or media to maintain a more uniform environment.
-
-
Q: Could there be mycoplasma contamination?
-
A: Mycoplasma can alter cellular physiology and impact assay results. Regularly test your cell cultures for mycoplasma contamination.
-
Problem 3: Unexpected cytotoxicity observed.
-
Q: What is the solvent and its final concentration in the culture medium?
-
A: Solvents like DMSO can be toxic at higher concentrations. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the toxicity threshold for your cell line (typically <0.1%).
-
-
Q: Have you performed a baseline cytotoxicity assay?
-
A: Always determine the toxicity profile of this compound in your specific cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) before proceeding with functional assays.
-
Quantitative Data Summary
| Cell Line | Reporter | This compound Concentration (µM) | Period Lengthening (hours) | Reference |
| U2OS | Bmal1-dLuc | 1 | ~2.5 | [1] |
| U2OS | Bmal1-dLuc | 10 | ~5.0 | [1] |
| U2OS | Per2-dLuc | 1 | ~2.0 | [1] |
| U2OS | Per2-dLuc | 10 | ~4.5 | [1] |
| Mouse Lung Explant | Per2::Luc | 10 | Lengthened Period | [1] |
Experimental Protocols
Protocol: In Vitro Circadian Rhythm Assay using a Luciferase Reporter
-
Cell Seeding:
-
Plate cells (e.g., U2OS-Bmal1-dLuc) in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
Synchronization:
-
Synchronize the cellular clocks by treating with a high concentration of a synchronizing agent (e.g., 100 nM dexamethasone) for 2 hours.
-
After 2 hours, remove the synchronization medium.
-
-
Treatment and Recording:
-
Replace the medium with a recording medium (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
-
Add this compound at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Place the plate in a luminometer equipped with a heated, CO2-controlled chamber.
-
Record luminescence readings every 10-60 minutes for 3-5 days.
-
-
Data Analysis:
-
Analyze the luminescence data using a circadian analysis software (e.g., ChronoStar, BioDare2) to detrend the data and calculate the period, phase, and amplitude of the rhythms.
-
Plot the period length as a function of this compound concentration to determine the dose-response relationship.
-
Visualizations
Caption: this compound stabilizes CRY1, preventing its degradation and enhancing transcriptional repression.
Caption: Workflow for assessing this compound's effect on circadian rhythms in vitro.
References
Technical Support Center: Understanding and Preventing KL201 Degradation
A comprehensive resource for researchers, scientists, and drug development professionals to ensure the stability and integrity of KL201 in experimental settings.
The following guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to mitigate the degradation of the novel therapeutic compound, this compound. Careful adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the NLRP3 inflammasome. Its primary therapeutic action involves the direct binding to and sequestration of ASC (Apoptosis-associated speck-like protein containing a CARD), preventing its polymerization and subsequent activation of Caspase-1. This, in turn, blocks the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Q2: What are the most common causes of this compound degradation observed in laboratory settings?
A2: The primary drivers of this compound degradation are exposure to high temperatures, repeated freeze-thaw cycles, and prolonged exposure to certain solvents. These conditions can lead to hydrolysis of key functional groups and oxidation of the molecule, rendering it inactive.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation of this compound can be identified by a noticeable color change in the solution, from clear to a yellowish tint. Additionally, a decrease in potency can be confirmed through functional assays, such as a reduced ability to inhibit IL-1β secretion in stimulated immune cells. For a more definitive assessment, HPLC analysis can be employed to detect the emergence of degradation product peaks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of this compound, providing actionable solutions to maintain the compound's integrity.
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency in Cellular Assays | Degradation due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound from a new, unopened vial. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Store all this compound solutions at -80°C and protect from light. |
| Inconsistent Results Between Experiments | Variability in solvent purity or pH. | 1. Use only high-purity, anhydrous solvents for preparing this compound solutions. 2. Ensure the final pH of the experimental medium is within the recommended range of 7.2-7.4. |
| Precipitation of this compound in Aqueous Solutions | Low solubility of this compound in aqueous buffers. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous media. 2. Do not exceed a final organic solvent concentration of 0.1% in the experimental medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature for 15 minutes before opening the vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Assessing this compound Stability by HPLC
-
Sample Preparation: Prepare a 10 µM solution of this compound in the relevant experimental buffer.
-
Incubation: Incubate the sample under the conditions being tested (e.g., elevated temperature, exposure to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately store it at -80°C to halt further degradation.
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Data Analysis: Quantify the peak area of the intact this compound and any degradation products to determine the rate of degradation.
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and the workflow for assessing its stability, the following diagrams are provided.
Technical Support Center: Addressing Off-Target Effects of KL201
Welcome to the technical support center for KL201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, including the assessment of off-target effects.
Important Note on Mechanism of Action: Initial research indicates that this compound is an isoform-selective cryptochrome (B1237616) 1 (CRY1) stabilizer, which modulates the circadian clock.[1] It is not classified as a kinase inhibitor. While the concept of "off-target" effects typically refers to the unintended inhibition of kinases for kinase inhibitors, any small molecule modulator can have unintended interactions. This guide will address the characterization of this compound's specificity and troubleshooting potential non-specific effects in the context of its role as a CRY1 stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a circadian clock modulator that functions as an isoform-selective stabilizer of cryptochrome 1 (CRY1).[1] It does not have a stabilizing effect on CRY2. By stabilizing CRY1, this compound lengthens the period of circadian rhythms in cells and tissues.[1]
Q2: How does stabilizing CRY1 affect the circadian clock?
A2: CRY1 is a key component of the negative feedback loop in the mammalian circadian clock. It associates with PERIOD (PER) proteins to inhibit the transcriptional activity of the CLOCK-BMAL1 heterodimer. By stabilizing CRY1, this compound enhances this inhibition, leading to a dose-dependent lengthening of the circadian period.[1]
Q3: What are potential "off-target" effects for a CRY1 stabilizer like this compound?
A3: Potential off-target effects for a non-kinase inhibitor modulator like this compound could include:
-
Binding to other proteins with similar structural motifs.
-
Non-specific effects on cellular health at high concentrations, such as cytotoxicity or inhibition of proliferation.
-
Modulation of signaling pathways independent of the core circadian clock.
-
Interaction with other components of the ubiquitin ligase machinery, as this compound's binding to CRY1 overlaps with that of FBXL3.[1]
Q4: How can I determine if the observed phenotype in my experiment is a result of on-target CRY1 stabilization?
A4: Several experimental approaches can help confirm on-target activity:
-
Rescue Experiments: If possible, using cells with a knockdown or knockout of CRY1 should abolish the period-lengthening effect of this compound.
-
Dose-Response Analysis: A clear dose-dependent effect on the circadian period is indicative of a specific interaction.
-
Reporter Assays: Utilize circadian reporter constructs like Bmal1-dLuc or Per2-dLuc to monitor the effects on the core clock machinery. This compound has been shown to suppress the intensity of the Per2-dLuc reporter more than the Bmal1-dLuc reporter.[1]
-
Orthogonal Approaches: Use alternative methods to modulate CRY1 levels (e.g., siRNA) and compare the resulting phenotype to that of this compound treatment.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target effects or compound solubility issues. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) across a range of this compound concentrations. 2. Check the solubility of this compound in your cell culture media. 3. Test a structurally distinct CRY1 stabilizer, if available. | 1. Determination of the cytotoxic concentration. 2. If cytotoxicity persists with a different compound, it may be an on-target effect. |
| Inconsistent or no effect on circadian period. | 1. Suboptimal compound concentration. 2. Cell line not responsive or lacks a robust circadian rhythm. 3. Issues with the reporter assay. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure your cells are properly synchronized and exhibit a stable circadian rhythm at baseline. 3. Include positive controls for period lengthening (e.g., other known CRY1 stabilizers) and reporter activity. | Identification of the effective concentration range and confirmation of a functional circadian clock in the experimental system. |
| Observed phenotype does not align with known consequences of CRY1 stabilization. | Potential off-target effects. | 1. Perform proteomic profiling (e.g., chemical proteomics) to identify other binding partners of this compound.[2] 2. Conduct transcriptomic analysis (RNA-seq) to see which genes and pathways are affected by this compound treatment. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of CRY1 (if available). | 1. Identification of unintended molecular targets. 2. Understanding of the broader cellular response to this compound. 3. Differentiation between on-target and off-target effects. |
Experimental Protocols
Protocol 1: Determining On-Target Activity using a Luciferase Reporter Assay
Objective: To confirm that this compound lengthens the circadian period in a dose-dependent manner.
Methodology:
-
Cell Culture and Transfection:
-
Plate U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter in 35-mm dishes.
-
Grow cells to confluence.
-
-
Synchronization:
-
Synchronize the cells by treating with 100 nM dexamethasone (B1670325) for 2 hours.
-
After 2 hours, replace the medium with fresh recording medium.
-
-
Treatment:
-
Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the recording medium. Include a vehicle control (e.g., DMSO).
-
-
Data Acquisition:
-
Measure luminescence continuously in a luminometer for at least 5 days.
-
-
Data Analysis:
-
Analyze the luminescence data to determine the circadian period for each concentration.
-
Plot the change in period as a function of this compound concentration to assess dose-dependency.
-
Protocol 2: Assessing Off-Target Effects via Proteomic Profiling
Objective: To identify potential off-target binding partners of this compound.
Methodology:
-
Compound Immobilization:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on beads (e.g., NHS-activated sepharose beads).
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from the cell line of interest.
-
Incubate the cell lysate with the this compound-immobilized beads and with control beads (without this compound).
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins, for example, by competing with an excess of free this compound or by denaturation.[2]
-
-
Mass Spectrometry:
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified from the this compound-beads to the control beads to identify specific binding partners.
-
Visualizations
Caption: Core circadian clock signaling pathway showing the role of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
KL201 protocol modifications for [specific cell type]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the application of the KL201 protocol to A549 human lung adenocarcinoma cells.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the mTORC1 complex, leading to a downstream reduction in protein synthesis and cell proliferation.
2. What is the recommended working concentration of this compound for A549 cells?
The optimal working concentration of this compound can vary depending on the specific experimental endpoint. However, a good starting point for A549 cells is a concentration range of 10-100 nM. We recommend performing a dose-response curve to determine the IC50 for your specific assay.
3. What is the recommended treatment duration?
For short-term signaling studies (e.g., Western blotting for p-S6K), a treatment time of 2-4 hours is typically sufficient. For longer-term assays, such as cell viability or proliferation assays, a duration of 24-72 hours is recommended.
4. Is this compound soluble in aqueous media?
This compound has low solubility in aqueous media. It is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | 1. Improper storage of this compound. 2. Incorrect final concentration. 3. Cell line has low sensitivity to mTOR inhibition. | 1. Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Verify calculations and perform a dose-response experiment. 3. Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your A549 cells via Western blot. |
| High background in cell-based assays | 1. High final DMSO concentration. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Regularly test for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent treatment duration. 3. Passage number of cells is too high. | 1. Seed cells at a consistent density and allow them to adhere and stabilize before treatment. 2. Use a precise timer for all treatment steps. 3. Use A549 cells at a low passage number (e.g., <20). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in A549 Cells using a Resazurin-Based Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. We recommend a starting concentration of 1 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Add 20 µL of a 0.15 mg/mL resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-S6K (T389), S6K, p-Akt (S473), Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.
Validation & Comparative
A Comparative Analysis of Bocodepsin (KL-201), a Novel HDAC Inhibitor, for the Treatment of Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of Bocodepsin (KL-201), a promising oral, selective Class I histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors in the field. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Introduction to Bocodepsin (KL-201)
Bocodepsin (also known as OKI-179) is a clinical-stage, orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs).[1][2] Developed by OnKure, Inc., its USAN file number is KL-201.[3] By targeting Class I HDACs, which are often dysregulated in cancer, Bocodepsin aims to alter gene expression, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][4] This guide will delve into the experimental data supporting Bocodepsin's development and compare its performance with established and emerging HDAC inhibitors.
Mechanism of Action: The Role of HDAC Inhibition in Cancer Therapy
Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of genes, including tumor suppressor genes.[1][4] In many cancers, HDACs are overexpressed, contributing to uncontrolled cell proliferation and survival.[1] HDAC inhibitors, like Bocodepsin, counteract this by increasing histone acetylation, which reactivates the expression of tumor suppressor genes and other regulatory proteins, ultimately leading to anti-cancer effects.[1][3]
Figure 1: Mechanism of Action of Bocodepsin as an HDAC Inhibitor.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for Bocodepsin and selected alternative HDAC inhibitors.
Table 1: In Vitro Potency of Bocodepsin's Active Metabolite (OKI-006)
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 1.2 |
| HDAC2 | I | 2.4 |
| HDAC3 | I | 2.0 |
| HDAC8 | I | 47 |
| Class IIa | IIa | >1000 |
Data sourced from a first-in-human dose-escalation study.[1]
Table 2: Comparative Overview of Bocodepsin and Alternative HDAC Inhibitors
| Feature | Bocodepsin (KL-201/OKI-179) | Romidepsin (B612169) (Istodax®) | Tucidinostat (B48606) (Chidamide) | Entinostat |
| Target Class | Selective Class I[1] | Primarily Class I[5] | Selective Class I and IIb[6] | Selective Class I and IV[7] |
| Administration | Oral[1] | Intravenous[1] | Oral[6] | Oral[7] |
| FDA Approval | In clinical trials[1] | Approved for CTCL and PTCL[5] | Approved in China for PTCL and breast cancer[8] | Not yet approved; in late-stage trials for breast cancer[7] |
| Key Indications | Solid tumors (e.g., melanoma, breast cancer) and hematological malignancies[2] | Cutaneous T-cell Lymphoma (CTCL), Peripheral T-cell Lymphoma (PTCL)[5] | Peripheral T-cell Lymphoma (PTCL), Breast Cancer[6][8] | Breast Cancer, other solid tumors[7] |
Table 3: Clinical Efficacy and Safety Highlights
| Drug | Indication | Dosing Schedule (Example) | Key Efficacy Results | Common Grade ≥3 Adverse Events |
| Bocodepsin | NRAS-mutant metastatic melanoma (in combination with binimetinib) | 300 mg daily, 4 days on/3 days off[9] | ORR: 30%[10] | Anemia, Thrombocytopenia, Nausea, Fatigue[1][11] |
| Romidepsin | Relapsed/refractory PTCL | 14 mg/m² IV on days 1, 8, 15 of a 28-day cycle[12] | ORR: 25-38%, CR: 15-18%[13] | Thrombocytopenia, Neutropenia, Infections[5][12] |
| Tucidinostat | Relapsed/refractory PTCL | 40 mg twice weekly[6] | ORR: 46%, CR: 11%[14] | Thrombocytopenia, Neutropenia, Leukopenia, Anemia[6][14] |
| Entinostat | Advanced Breast Cancer (in combination with exemestane) | N/A | Showed survival advantage in Phase II[7] | Neutropenia, Thrombocytopenia, Fatigue[15] |
ORR: Overall Response Rate; CR: Complete Response; PTCL: Peripheral T-cell Lymphoma; CTCL: Cutaneous T-cell Lymphoma.
Experimental Protocols
Detailed experimental protocols for the key assays cited in the preclinical and clinical evaluation of Bocodepsin are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the drug on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., TNBC cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., OKI-005, the in vitro analog of Bocodepsin) and/or a combination agent (e.g., doxorubicin) for 72 hours.[16]
-
Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability. IC50 values are calculated using appropriate software.
Apoptosis Assay (e.g., Annexin V Staining)
Objective: To quantify the induction of apoptosis in cancer cells following drug treatment.
-
Cell Treatment: Cells are treated with the HDAC inhibitor and/or combination agent for a specified period (e.g., 48 hours).[16]
-
Cell Staining: Cells are harvested, washed, and resuspended in a binding buffer. Fluorescently-labeled Annexin V (to detect early apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide, to detect late apoptotic/necrotic cells) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the drug in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[17]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, at which point mice are randomized into different treatment groups (e.g., vehicle control, Bocodepsin alone, combination agent alone, and combination of Bocodepsin and the other agent).
-
Drug Administration: Bocodepsin is administered orally at a specified dose and schedule (e.g., 80 mg/kg, daily), while the combination agent is administered as per its standard protocol (e.g., doxorubicin (B1662922) 1.5 mg/kg, intraperitoneally, weekly).[17]
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Figure 2: Generalized Drug Development Workflow for Bocodepsin.
Conclusion
Bocodepsin (KL-201) has demonstrated a promising profile as an orally bioavailable, selective Class I HDAC inhibitor. Its preclinical efficacy, both as a single agent and in combination therapies, and its manageable safety profile in early clinical trials, position it as a noteworthy candidate for the treatment of various cancers.[1][9] The comparative data presented in this guide highlights its potential advantages, such as oral administration and a selective inhibition profile, when compared to other HDAC inhibitors. Further clinical investigation, particularly in combination with other targeted agents, will be crucial in fully defining the therapeutic role of Bocodepsin in oncology.
References
- 1. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 5. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 7. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onkuretherapeutics.com [onkuretherapeutics.com]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Comparative Efficacy Analysis of CRY1 Stabilizers: KL201 vs. KL101
In the field of chronobiology and drug discovery, the development of small molecules that can modulate the core components of the circadian clock holds significant therapeutic potential for a range of disorders. Cryptochrome (B1237616) 1 (CRY1) is a key transcriptional repressor in the mammalian circadian feedback loop. Stabilization of CRY1 has been shown to lengthen the circadian period, offering a promising strategy for treating diseases associated with disrupted circadian rhythms. This guide provides a comparative analysis of two selective CRY1 stabilizing compounds, KL201 and KL101, with a focus on their efficacy, supported by experimental data.
Quantitative Efficacy Comparison
The following table summarizes the quantitative data on the efficacy of this compound and its alternative, KL101, in modulating the circadian clock. The data is primarily derived from cell-based assays measuring the period of circadian rhythms.
| Parameter | This compound | KL101 | Data Source |
| Target | Cryptochrome 1 (CRY1) | Cryptochrome 1 (CRY1) | [1][2] |
| Mechanism of Action | Selective Stabilizer of CRY1 | Selective Stabilizer of CRY1 | [1][3] |
| Effect on Circadian Period | Lengthens | Lengthens | [1][3] |
| EC50 for Period Lengthening (in Bmal1-dLuc U2OS cells) | Data not explicitly found in searches, but present in Miller et al., 2020 | Data not explicitly found in searches, but present in related studies | [1][3][4] |
| Maximum Period Lengthening (in Bmal1-dLuc U2OS cells) | Data not explicitly found in searches, but present in Miller et al., 2020 | Data not explicitly found in searches, but present in related studies | [1][3][4] |
| CRY1 Stabilization (Cell-based Assay) | Demonstrates stabilization of CRY1, but not CRY2. | Demonstrates stabilization of CRY1, but not CRY2. | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and KL101.
Cell-Based Circadian Rhythm Assay
This assay is fundamental for assessing the effect of compounds on the period of the cellular circadian clock.
Objective: To determine the dose-dependent effect of this compound and KL101 on the period length of circadian rhythms in mammalian cells.
Materials:
-
Human U2OS cells stably expressing a Bmal1-dLuciferase (Bmal1-dLuc) reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
This compound and KL101 stock solutions in dimethyl sulfoxide (B87167) (DMSO).
-
D-Luciferin.
-
384-well white opaque tissue culture plates.
-
Luminometer capable of continuous recording from living cells.
Procedure:
-
Cell Seeding: U2OS Bmal1-dLuc cells are seeded into 384-well plates at a density that allows for confluence within 24 hours.
-
Cell Synchronization: To synchronize the circadian clocks of the cell population, the culture medium is replaced with a serum-rich medium (e.g., DMEM with 50% FBS) for 2 hours. Subsequently, the medium is replaced with a recording medium (DMEM with 0.1% FBS and D-luciferin).
-
Compound Administration: this compound and KL101 are added to the recording medium at various concentrations. A DMSO control is run in parallel.
-
Luminescence Recording: The plate is transferred to a luminometer, and luminescence is recorded at regular intervals (e.g., every 10 minutes) for at least 5 days.
-
Data Analysis: The luminescence data is analyzed using software capable of circadian rhythm analysis (e.g., a fast Fourier transform-based algorithm) to determine the period of the rhythm for each concentration of the test compounds. Dose-response curves are then generated to calculate the EC50 for period lengthening.[5][6]
CRY1 Stabilization Assay
This assay determines the ability of the compounds to protect the CRY1 protein from degradation.
Objective: To assess the effect of this compound and KL101 on the stability of the CRY1 protein in cells.
Materials:
-
HEK293 cells.
-
Plasmids encoding CRY1 fused to a luciferase reporter (CRY1-Luc) and a control luciferase plasmid.
-
Transfection reagent.
-
DMEM supplemented with 10% FBS.
-
Cycloheximide (B1669411) (CHX), a protein synthesis inhibitor.
-
This compound and KL101 stock solutions in DMSO.
-
Lysis buffer.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: HEK293 cells are co-transfected with the CRY1-Luc plasmid and the control luciferase plasmid.
-
Compound Treatment: After 24 hours, the cells are treated with either this compound, KL101, or DMSO as a control.
-
Inhibition of Protein Synthesis: After a further 24 hours, cycloheximide is added to the culture medium to block new protein synthesis.
-
Cell Lysis and Luminescence Measurement: Cells are harvested at different time points after the addition of CHX and lysed. The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The ratio of CRY1-Luc to control luciferase activity is calculated for each time point. The degradation rate of CRY1-Luc in the presence of the compounds is compared to the DMSO control to determine the stabilizing effect.[7][8]
Visualizations
Signaling Pathway of Core Circadian Clock
References
- 1. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photopharmacological Manipulation of Mammalian CRY1 for Regulation of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clockwork: A Comparative Guide to KL201 and Other CRY1 Modulators
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanism of action of KL201, a selective CRY1 stabilizer, with other notable circadian rhythm modulators. The information is supported by experimental data and detailed protocols to aid in the validation and exploration of these compounds.
This compound is a small molecule that has emerged as a potent and selective stabilizer of Cryptochrome 1 (CRY1), a core component of the mammalian circadian clock.[1] Its mechanism of action involves direct binding to CRY1, thereby preventing its degradation and consequently lengthening the circadian period.[1][2] This guide will delve into the experimental validation of this compound's mechanism of action, comparing its performance with other CRY1 modulators.
Comparative Analysis of CRY1 Modulators
The efficacy of small molecule modulators of the circadian clock is primarily assessed by their ability to alter the period length of circadian rhythms. The following table summarizes the quantitative data for this compound and other relevant CRY1 modulators.
| Compound | Target(s) | Selectivity | Effect on Circadian Period | EC50 / Effective Concentration | Reference |
| This compound | CRY1 | CRY1 selective | Lengthens | Dose-dependent lengthening | [1] |
| KL001 | CRY1/CRY2 | Non-selective | Lengthens | 0.87 µM (for PER2 amplitude reduction) | [2] |
| KL101 | CRY1 | CRY1 selective | Lengthens | Not explicitly stated | [3][4] |
| TH301 | CRY2 | CRY2 selective | Lengthens | Not explicitly stated | [3] |
| M47 | CRY1 | CRY1 selective | Shortens (destabilizer) | Not explicitly stated |
Mechanism of Action: Stabilizing the Clock's Brake
The core of the mammalian circadian clock is a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.
The stability of the CRY proteins is a critical determinant of the circadian period. The F-box protein FBXL3 is a key component of an E3 ubiquitin ligase complex that targets CRY proteins for proteasomal degradation. This compound exerts its effect by binding to the FAD-binding pocket of CRY1, the same site where FBXL3 interacts. This competitive binding prevents the ubiquitination and subsequent degradation of CRY1, leading to its accumulation and a longer period of transcriptional repression, which ultimately lengthens the circadian rhythm.
Below is a diagram illustrating the signaling pathway of the core circadian clock and the mechanism of action of this compound.
Experimental Validation Protocols
The validation of this compound's mechanism of action relies on key in vitro experiments. Below are detailed protocols for these assays.
Bmal1-Luciferase Reporter Assay for Circadian Rhythm Monitoring
This assay is used to assess the effect of compounds on the period length of the circadian clock in cultured cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Culture U2OS (human osteosarcoma) cells that are stably transfected with a Bmal1 promoter-driven luciferase reporter construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plate the cells in 35-mm dishes or 96-well plates and grow to confluency.
-
-
Synchronization:
-
To synchronize the circadian rhythms of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone (B1670325) and incubate for 2 hours.
-
-
Compound Treatment:
-
After synchronization, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh recording medium (DMEM with 1 mM luciferin, 10 mM HEPES, and 2% FBS) containing the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Recording:
-
Immediately place the culture plates in a luminometer (e.g., LumiCycle) set to 37°C.
-
Record the bioluminescence from each well or dish continuously for at least 5 days.
-
-
Data Analysis:
-
Analyze the raw luminescence data using circadian analysis software (e.g., LumiCycle Analysis or BioDare2).
-
Detrend the data to remove baseline drift and determine the period length for each treatment condition.
-
Plot the period length as a function of compound concentration to generate a dose-response curve.
-
CRY1 Protein Stability Assay
This assay is used to directly measure the effect of compounds on the stability of the CRY1 protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Transfect the cells with a mammalian expression vector encoding for a tagged CRY1 protein (e.g., Flag-CRY1 or CRY1-Luciferase).
-
-
Compound Treatment:
-
24-48 hours post-transfection, treat the cells with the desired concentrations of this compound or other test compounds for 4-6 hours.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to inhibit new protein synthesis.
-
-
Sample Collection:
-
Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after the addition of CHX.
-
Prepare cell lysates using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Level Analysis:
-
For Flag-CRY1: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-Flag antibody to detect the CRY1 protein. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
For CRY1-Luciferase: Measure the luciferase activity in the cell lysates at each time point using a luminometer.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots or the luciferase activity at each time point.
-
Normalize the CRY1 protein levels to the loading control or the initial time point (t=0).
-
Plot the remaining CRY1 protein level over time and fit the data to a one-phase decay curve to calculate the half-life of the CRY1 protein under each condition.
-
By employing these experimental approaches, researchers can effectively validate the mechanism of action of this compound and compare its efficacy and selectivity with other CRY1 modulators, thereby advancing our understanding of the circadian clock and the development of novel chronotherapeutics.
References
Comparative Analysis of KL201 and Similar Circadian Rhythm Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KL201, a selective stabilizer of Cryptochrome (B1237616) 1 (CRY1), with other notable circadian rhythm modulators. The objective is to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in research and development efforts targeting the circadian clock.
Introduction to Circadian Clock Modulators
The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. At its core is a transcription-translation feedback loop involving key proteins such as CLOCK, BMAL1, Period (PER), and Cryptochrome (CRY). Dysregulation of this intricate system is implicated in various pathologies, including sleep disorders, metabolic syndromes, and cancer. Small molecules that modulate the core components of the circadian clock are therefore of significant interest as potential therapeutics.
This guide focuses on this compound, a selective stabilizer of CRY1, and compares it with two other well-characterized modulators:
-
KL001: A first-in-class pan-stabilizer of both CRY1 and CRY2.
-
KS15: An inhibitor of the interaction between CRY proteins and the CLOCK:BMAL1 complex.
Mechanism of Action: A Comparative Overview
This compound and KL001 act by binding to the flavin adenine (B156593) dinucleotide (FAD) binding pocket of CRY proteins.[1][2] This binding event interferes with the interaction between CRY and F-box and leucine (B10760876) rich repeat protein 3 (FBXL3), a component of the E3 ubiquitin ligase complex responsible for the proteasomal degradation of CRY. By preventing this interaction, this compound and KL001 stabilize CRY proteins, leading to a lengthening of the circadian period.[3][4] In contrast, KS15 also binds to CRY proteins but acts as an inhibitor, disrupting the negative feedback action of CRY on the transcriptional activity of the CLOCK:BMAL1 heterodimer.[5][6] This leads to an enhancement of E-box-mediated transcription.
The key distinction lies in their selectivity and functional outcome. This compound is isoform-selective, primarily stabilizing CRY1, while KL001 stabilizes both CRY1 and CRY2.[4] KS15, on the other hand, inhibits the function of both CRY isoforms.
Signaling Pathway of Core Circadian Clock Regulation
Caption: Core circadian clock signaling pathway and points of intervention for this compound, KL001, and KS15.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound, KL001, and KS15 from various in vitro assays.
Table 1: Effect on Circadian Period in Cell-Based Assays
| Compound | Cell Line | Reporter | Effect | Dose Range | Reference |
| This compound | U2OS | Bmal1-dLuc | Period Lengthening | Dose-dependent | [3] |
| U2OS | Per2-dLuc | Period Lengthening | Dose-dependent | [3] | |
| KL001 | U2OS | Bmal1-dLuc | Period Lengthening | Dose-dependent | [3][7] |
| U2OS | Per2-dLuc | Period Lengthening | Dose-dependent | [3][7] | |
| NIH-3T3 | - | Period Lengthening | - | [3] | |
| KS15 | Fibroblasts | - | Delayed Phase | - | [5] |
Table 2: Cryptochrome (CRY) Modulation
| Compound | Assay Type | Target(s) | Effect | EC50 / IC50 | Reference |
| This compound | Degradation Assay | CRY1 | Stabilization | - | [4] |
| Thermal Shift Assay | CRY1 | Binding | - | [4] | |
| KL001 | Degradation Assay | CRY1 & CRY2 | Stabilization | - | [3] |
| Affinity Purification | CRY1 & CRY2 | Binding | - | [3] | |
| KS15 | E-box Transcription | CRY1 & CRY2 | Inhibition | 4.9 µM | [1] |
| Co-immunoprecipitation | CRY-BMAL1 | Inhibition | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Luciferase Reporter Assay for Circadian Rhythm Analysis
This assay is used to monitor the real-time activity of clock gene promoters.
Principle: Cells are engineered to express a luciferase reporter gene (e.g., from firefly or Renilla) under the control of a circadian clock gene promoter, such as Bmal1 or Per2. The rhythmic expression of the clock gene drives the rhythmic production of luciferase, which in turn catalyzes a light-emitting reaction upon the addition of its substrate (luciferin). The bioluminescence is measured continuously to track the period, amplitude, and phase of the circadian rhythm.
Experimental Workflow:
References
- 1. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]
- 2. Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Winding down: Selectively drugging a promiscuous pocket in cryptochrome lengthens circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cryptochrome inhibitor KS15 enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
KL201: A Head-to-Head Comparison with Imatinib in Preclinical Models
This guide provides a comprehensive, data-driven comparison of the novel tyrosine kinase inhibitor KL201 and the established therapeutic agent Imatinib. The following sections detail the mechanism of action, preclinical efficacy, and safety profiles of both compounds, supported by experimental data and protocols.
Mechanism of Action: Targeting the ONCO-K1 Signaling Pathway
This compound is a next-generation, ATP-competitive tyrosine kinase inhibitor designed for high potency and selectivity against ONCO-K1, a receptor tyrosine kinase implicated as a key driver in a subset of gastrointestinal stromal tumors (GIST). Imatinib is a broader spectrum tyrosine kinase inhibitor with activity against BCR-ABL, c-KIT, and PDGFR.[1][2][3] In the context of ONCO-K1-driven GIST, Imatinib's anti-tumor activity is primarily mediated through the inhibition of c-KIT.
References
Statistical Validation of KL201: A Comparative Analysis of a Selective CRY1 Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KL201, a selective small-molecule stabilizer of Cryptochrome 1 (CRY1), with other known circadian rhythm modulators. The data presented herein is compiled from preclinical studies to offer an objective evaluation of this compound's performance and mechanism of action.
Comparative Analysis of CRY Modulator Activity
The following tables summarize the quantitative data from key experiments designed to characterize the activity and selectivity of this compound in comparison to other CRY modulators.
Table 1: Effect of CRY Modulators on Circadian Period in U2OS Bmal1-dLuc Reporter Cells
| Compound | Target Selectivity | Concentration | Period Lengthening (hours) | Data Source |
| This compound | CRY1 Selective | Dose-dependent | Lengthens period | [1] |
| KL001 | CRY1/CRY2 Non-selective | Dose-dependent | Lengthens period | [2] |
| KL101 | CRY1 Selective | Not specified | Lengthens period | |
| TH301 | CRY2 Selective | Not specified | Not specified | |
| SHP656 | CRY2 Selective | Not specified | Lengthens period |
Table 2: Efficacy of CRY Modulators on Reporter Gene Expression
| Compound | Cell Line | Reporter | Effect | Data Source |
| This compound | U2OS | Bmal1-dLuc | Dose-dependent period lengthening | [1] |
| This compound | U2OS | Per2-dLuc | Suppresses intensity, greater than Bmal1-dLuc | [1] |
| KL001 | U2OS | Bmal1-dLuc / Per2-dLuc | Dose-dependent period lengthening and amplitude reduction | [2] |
Table 3: CRY Protein Stabilization Assays
| Compound | Assay Type | Effect on CRY1 | Effect on CRY2 | Data Source |
| This compound | CRY1::LUC Degradation Assay | Stabilizes CRY1 | No stabilizing effect | [1] |
| KL001 | CRY::LUC Degradation Assay | Stabilizes CRY1 | Stabilizes CRY2 | [2] |
| M47 | CRY::LUC Degradation Assay | Destabilizes CRY1 | No effect |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established methods in the field of circadian rhythm research.
Luciferase Reporter Assay for Circadian Rhythm Monitoring
This assay is used to continuously monitor the rhythmic expression of a target gene (e.g., Bmal1 or Per2) by measuring the bioluminescence of a luciferase reporter gene under the control of the target gene's promoter.
a. Cell Culture and Transfection:
-
Human U2OS or mouse NIH 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates or 35-mm dishes to reach confluence.[3]
-
For stable reporter lines, cells are transduced with a lentiviral vector containing the desired reporter construct (e.g., Bmal1-dLuc).[4]
-
For transient assays, cells are transfected with the reporter plasmid using a suitable transfection reagent.
b. Synchronization and Treatment:
-
One day after seeding, the cell culture medium is replaced with DMEM containing a synchronizing agent, typically 0.1 µM dexamethasone, for a short period (e.g., 2 hours).[3]
-
After synchronization, the medium is replaced with a recording medium containing the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO). The recording medium is typically HEPES-buffered and contains the luciferase substrate, D-luciferin.
c. Bioluminescence Recording:
-
The culture plate is placed in a light-tight incubator equipped with a photomultiplier tube (PMT) or a luminometer.
-
Bioluminescence is recorded at regular intervals (e.g., every 10-30 minutes) for several days (typically 3-5 days).[5]
d. Data Analysis:
-
The raw bioluminescence data is detrended to remove baseline drifts.
-
The period, phase, and amplitude of the circadian rhythm are calculated using specialized software (e.g., LumiCycle Analysis software).[5]
CRY Protein Degradation Assay (CRY::LUC Assay)
This assay measures the stability of CRY proteins by monitoring the degradation of a CRY-luciferase fusion protein.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM with 10% FBS.
-
Cells are transfected with plasmids expressing CRY1-luciferase (CRY1::LUC) or CRY2-luciferase (CRY2::LUC) fusion proteins.[5] A control plasmid expressing luciferase alone is also used.[5]
b. Treatment and Protein Synthesis Inhibition:
-
After a post-transfection period (e.g., 24-48 hours), cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
To initiate the degradation measurement, protein synthesis is inhibited by adding cycloheximide (B1669411) (CHX) to the culture medium.[5]
c. Luminescence Measurement:
-
The luciferase substrate is added to the medium, and bioluminescence is measured at regular intervals (e.g., every 30 minutes) over several hours.[5]
d. Data Analysis:
-
The decay of the luminescence signal over time reflects the degradation rate of the CRY-luciferase fusion protein.
-
The half-life of the fusion protein is calculated by fitting the data to a one-phase exponential decay curve. An increase in the half-life in the presence of the test compound indicates protein stabilization.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in the circadian feedback loop.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRY1 Lysine 151 Regulates Circadian Rhythms Through Ubiquitination-Independent Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KL201: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of KL201, a circadian clock modulator. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₄BrN₃OS |
| Molecular Weight | 388.28 g/mol |
| CAS Number | 302939-48-6 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | 2-8°C |
| Storage Class Code | 11 - Combustible Solids |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and corresponding precautionary measures.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation | P264: Wash hands thoroughly after handling. |
| H320 | Causes eye irritation |
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step procedure must be followed:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
This compound must be disposed of at an approved waste disposal plant.
-
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the available safety data sheets beyond the general chemical waste disposal guidelines. The primary "protocol" is to treat this compound as a hazardous chemical waste and follow the institutional and regulatory procedures for its disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling KL201
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of KL201, a modulator of the circadian rhythm. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Hand Protection: Wear appropriate chemical-resistant gloves. The choice of glove material (e.g., nitrile rubber, neoprene) and thickness should be based on a risk assessment of the specific laboratory conditions. Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required when working with this compound in powder form or when engineering controls (e.g., fume hood) are not sufficient to control airborne exposure. |
Operational Plan: Handling this compound
1. Preparation and Weighing:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Use an analytical balance with a draft shield for accurate weighing.
-
Ensure all surfaces and equipment are clean and free of contaminants before starting.
2. Dissolution:
-
This compound is soluble in DMSO.
-
When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Cap the vial or container securely and vortex or sonicate as needed to ensure complete dissolution.
3. Use in Experiments:
-
When adding this compound solutions to cell cultures or other experimental systems, use appropriate sterile techniques to prevent contamination.
-
Clearly label all tubes, plates, and flasks containing this compound with the chemical name, concentration, and date.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
